Rutocide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
108916-86-5 |
|---|---|
Molecular Formula |
C27H29NaO19S |
Molecular Weight |
712.6 g/mol |
IUPAC Name |
sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChI Key |
MBAMAVJZWODBKH-ZAAWVBGYSA-M |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Synonyms |
utin sodium sulfate rutin sulfate rutin sulfate, monosodium salt, monohydrogen |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Rutoside
An In-depth Technical Guide on the Core Mechanism of Action of Rutoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutoside, also known as Rutin (B1680289), is a flavonoid glycoside ubiquitously found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1][2] Chemically, it is a glycoside that combines the flavonol quercetin (B1663063) with the disaccharide rutinose.[3] This polyphenolic compound has garnered significant scientific interest for its extensive pharmacological activities, which are primarily attributed to its potent antioxidant and anti-inflammatory properties.[4][5] Rutoside demonstrates a multimodal mechanism of action, engaging with a variety of cellular and molecular targets to exert therapeutic effects across a spectrum of pathologies. Its activities include, but are not limited to, antioxidant, anti-inflammatory, vasoprotective, neuroprotective, and anticancer effects.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms underpinning Rutoside's diverse biological functions, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of Action
Rutoside's therapeutic potential stems from its ability to modulate multiple dysregulated signaling pathways involved in oxidative stress, inflammation, cancer, and neurodegeneration.
Antioxidant Activity
The primary mechanism of Rutoside is linked to its robust antioxidant properties, which combat oxidative stress—a key factor in the pathogenesis of numerous chronic diseases.[1][6]
-
Direct Free Radical Scavenging: Rutoside directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide, thereby preventing cellular damage to lipids, proteins, and DNA.[1][7][8]
-
Upregulation of Endogenous Antioxidant Enzymes: It enhances the body's intrinsic antioxidant defenses by upregulating the expression and activity of key enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][9][10] This is partly achieved through the modulation of the Nrf-2/HO-1 signaling pathway.[4]
-
Inhibition of Oxidative Enzymes: Rutoside can inhibit enzymes involved in the generation of ROS, such as xanthine (B1682287) oxidase.[8]
References
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. proveitsupplements.com [proveitsupplements.com]
- 3. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin: a pain-relieving flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutin-Based Phytomedicines for Cancer Benefit | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of rutin supplement on blood pressure markers, some serum antioxidant enzymes, and quality of life in patients with type 2 diabetes mellitus compared with placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Rutoside Trihydrate: A Comprehensive Technical Guide on Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutoside trihydrate, a prominent flavonoid glycoside, has garnered significant attention within the scientific community for its multifaceted therapeutic potential. This technical guide provides an in-depth exploration of its molecular structure and key physicochemical properties. It details the signaling pathways modulated by rutoside trihydrate, underpinning its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Furthermore, this document outlines standardized experimental protocols for the identification, quantification, and in vitro activity assessment of this compound, serving as a vital resource for researchers and professionals in drug discovery and development.
Molecular Structure and Identification
Rutoside trihydrate, also known as Rutin (B1680289) trihydrate or Quercetin-3-rutinoside trihydrate, is the glycoside formed between the flavonol quercetin (B1663063) and the disaccharide rutinose, with the inclusion of three molecules of water of hydration.[1][2]
Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]methyl]oxan-2-yl]oxy]-4H-chromen-4-one trihydrate.[2]
Molecular Formula: C₂₇H₃₀O₁₆·3H₂O[1]
Molecular Weight: 664.56 g/mol [1]
The structure of rutoside is characterized by the flavonoid backbone of quercetin linked to a rutinose sugar moiety. This glycosylation enhances its solubility and bioavailability compared to its aglycone, quercetin.
Table 1: Identification and Structural Data for Rutoside Trihydrate
| Parameter | Value | Reference(s) |
| CAS Number | 250249-75-3 | [1][3] |
| Molecular Formula | C₂₇H₃₀O₁₆·3H₂O | [1] |
| Molecular Weight | 664.56 g/mol | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]methyl]oxan-2-yl]oxy]-4H-chromen-4-one trihydrate | [2] |
| Synonyms | Rutin trihydrate, Quercetin-3-rutinoside trihydrate, Vitamin P trihydrate | [1][2] |
| InChI | InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |
| SMILES | C[C@H]1--INVALID-LINK--Oc3c(=O)c4c(cc(cc4oc3-c5ccc(c(c5)O)O)O)O)O)O)O)O1)O)O">C@@HO.O.O.O | [4] |
Physicochemical Properties
Rutoside trihydrate presents as a yellow or greenish-yellow crystalline powder.[5][6] Its physicochemical properties are crucial for its formulation and delivery as a therapeutic agent.
Table 2: Physicochemical Properties of Rutoside Trihydrate
| Property | Value | Reference(s) |
| Appearance | Yellow or greenish-yellow, crystalline powder | [5][6] |
| Solubility | Practically insoluble in water; Soluble in methanol (B129727); Sparingly soluble in ethanol (B145695) (96%); Practically insoluble in methylene (B1212753) chloride; Dissolves in solutions of alkali hydroxides. | [5][6] |
| Storage | Store at 2-8°C in a refrigerator, protected from light. | [3] |
| Water Content | 7.5% to 9.5% | [7] |
| Sulfated Ash | Not more than 0.1% | [7] |
Signaling Pathways and Mechanisms of Action
Rutoside trihydrate exerts its pharmacological effects by modulating a multitude of cellular signaling pathways. Its antioxidant and anti-inflammatory actions are central to its therapeutic benefits.
Antioxidant Activity
Rutoside trihydrate combats oxidative stress through direct and indirect mechanisms. It directly scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[3]
Anti-inflammatory Action
Rutoside trihydrate mitigates inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] It achieves this, in part, by suppressing the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[3][8]
Neuroprotective Effects
The neuroprotective properties of rutoside are attributed to its ability to protect neural tissue from oxidative damage and modulate key signaling pathways involved in neuronal survival and function.[1] It has been shown to regulate pathways involving BDNF, MAPK, and NF-κB.[1]
Cardioprotective Effects
Rutoside exhibits cardioprotective activities by mitigating oxidative stress and apoptosis in cardiomyocytes.[2] It has been shown to modulate signaling pathways such as TGF-β1-p38 MAPK and ERK1/2 and Akt.[2][9]
Experimental Protocols
Accurate characterization and quantification of rutoside trihydrate are essential for research and quality control. The following are outlines of standard experimental protocols.
UV-Vis Spectrophotometric Analysis
This method provides a simple and rapid approach for the quantification of rutoside trihydrate.
Principle: Rutoside trihydrate absorbs light in the UV-Vis region due to its chromophoric structure. The absorbance is directly proportional to its concentration, following the Beer-Lambert law.[10]
Methodology:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of rutoside trihydrate reference standard and dissolve it in 100 mL of methanol.[10]
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 12 µg/mL in methanol.[10]
-
Sample Preparation: Dissolve a known weight of the sample containing rutoside trihydrate in methanol, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a concentration within the calibration range.[10]
-
Spectrophotometric Measurement: Scan the solutions from 200-400 nm using a UV-Vis spectrophotometer with methanol as a blank. Determine the wavelength of maximum absorbance (λmax), which is typically around 257 nm in methanol.[10]
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the working standards. Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.[10]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and specific method for the separation and quantification of rutoside trihydrate.
Principle: Reversed-phase HPLC separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and an aqueous acidic solution (e.g., 0.1% acetic acid or phosphoric acid).
-
Detection: UV detection at a wavelength of maximum absorbance, such as 257 nm or 356 nm.[11]
-
Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is used to determine its concentration.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is commonly used to evaluate the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagents: DPPH solution (0.1 mM in methanol), rutoside trihydrate solutions of varying concentrations, and a standard antioxidant (e.g., ascorbic acid).[12]
-
Procedure: In a 96-well microplate, add the rutoside trihydrate or standard solution to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[12]
Conclusion
Rutoside trihydrate is a natural compound with a well-defined molecular structure and a range of beneficial physicochemical and pharmacological properties. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make it a promising candidate for the development of new therapeutics for a variety of diseases. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable investigation of rutoside trihydrate in a research and development setting. Further exploration of its mechanisms of action and clinical efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin Protects against Pirarubicin-Induced Cardiotoxicity through TGF-β1-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rutin? [synapse.patsnap.com]
- 4. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Rutin Pharmacological Action (Review) | Semantic Scholar [semanticscholar.org]
- 7. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rutin inhibits coronary heart disease through ERK1/2 and Akt signaling in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thaiscience.info [thaiscience.info]
- 12. benchchem.com [benchchem.com]
Pharmacological Profile of Rutin and Its Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin (B1680289), a ubiquitous flavonoid glycoside, and its derivatives are subjects of extensive research due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of rutin and its glycosides, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. This document details the molecular mechanisms of action, summarizes quantitative data from preclinical studies, and provides established experimental protocols to facilitate further research and development. The information is presented to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug discovery.
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid of the flavonol type, widely distributed in the plant kingdom, found in citrus fruits, apples, tea, and buckwheat.[1] It is a glycoside of the flavonol quercetin (B1663063), linked to the disaccharide rutinose. The pharmacological properties of rutin are largely attributed to its potent antioxidant and anti-inflammatory activities.[2] While promising, the therapeutic application of rutin is often challenged by its low bioavailability.[3] This guide delves into the core pharmacological aspects of rutin and its related glycosides, offering a technical resource for the scientific community.
Pharmacokinetics and Metabolism
Following oral administration, rutin is poorly absorbed in the upper gastrointestinal tract. It is largely metabolized by the gut microbiota in the colon, where it is hydrolyzed to its aglycone, quercetin.[4] Quercetin is then absorbed and undergoes extensive metabolism in the liver, forming glucuronidated and sulfated conjugates, which are the primary forms found in systemic circulation.[5][6] The pharmacokinetic profile of quercetin derived from rutin shows a delayed time to reach maximum concentration (Tmax) compared to the administration of quercetin aglycone.[7][8]
Table 1: Pharmacokinetic Parameters of Rutin and its Metabolite Quercetin
| Compound | Species | Dose | Route | Cmax | Tmax (h) | AUC (0-32h) | Bioavailability | Reference |
| Rutin (as Quercetin) | Human | 50 mg (quercetin equivalent) | Oral | 89.9 µg/L | 7.5 ± 2.2 | - | - | [9] |
| Quercetin | Human | 50 mg | Oral | 86.1 µg/L | 4.9 ± 2.1 | - | - | [9] |
| Rutin (as Quercetin conjugates) | Rat | 328 µmol/kg | Oral | Lower than quercetin | - | Lower than quercetin | Lower than quercetin | [5][6] |
| Quercetin (as Quercetin conjugates) | Rat | 165 µmol/kg | Oral | - | - | - | 53% | [5] |
Pharmacological Activities
Antioxidant Activity
Rutin exhibits significant antioxidant properties by scavenging free radicals, chelating metal ions, and upregulating endogenous antioxidant enzymes.[2] This activity is primarily due to the phenolic hydroxyl groups in its structure.
Table 2: In Vitro Antioxidant Activity of Rutin and its Glycosides
| Compound | Assay | IC50/SC50 | Reference |
| Rutin | DPPH Radical Scavenging | 90.4% inhibition at 0.05 mg/ml | [10] |
| Rutin Hydrate | DPPH Radical Scavenging | 4.81 µM | [11] |
| Rutin Hydrate | ABTS Radical Scavenging | 4.68 ± 1.24 µg/mL | [11] |
| Rutin | Xanthine Oxidase Inhibition | 60.811 ± 0.19 µmol/L | [12] |
| Hyperoside | Xanthine Oxidase Inhibition | 35.215 ± 0.4 µmol/L | [12] |
| Isoquercitrin | - | Superior to Rutin | [13] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from established methods to determine the free radical scavenging activity of rutin and its glycosides.[11]
Materials:
-
Rutin or its glycoside
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of the test compound in methanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions (or standard/blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the DPPH solution with methanol.
-
Abs_sample: Absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity
Rutin and its glycosides exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-1β).[14][15] This is primarily achieved through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[11][15]
Table 3: Anti-inflammatory Effects of Rutin in In Vivo Models
| Animal Model | Rutin Dose | Duration | Key Findings | Reference |
| Complete Freund's Adjuvant-induced arthritis in rats | 15 mg/kg | 21 days | Significant reduction in paw diameter; decreased TNF-α and IL-1β levels. | [16] |
| Complete Freund's Adjuvant-induced inflammatory pain in rats | 15 and 30 mg/kg | 21 days | Significantly lower paw volume and arthritis scores. | [17] |
| TNBS-induced colitis in rats | 25-40 mg/kg | 7 days | Reduced weight loss, disease activity index, and levels of TNF-α, IL-6, and IL-1β. | [18] |
| High-fat diet-induced obese rats | 50 mg/kg | 6 weeks | Reduced serum leptin levels and inflammatory markers. | [19] |
Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol is a standard method to assess the in vitro anti-inflammatory activity of compounds.[9][20][21]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Rutin or its glycoside
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS alone) should be included.
-
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Mix it with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
Signaling Pathway: Rutin's Anti-inflammatory Action via NF-κB Pathway
Rutin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[11][16]
Anticancer Activity
Rutin has demonstrated anticancer potential against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[4] The mechanisms involve the modulation of several signaling pathways, including PI3K/Akt, MAPK, and NF-κB.
Table 4: In Vitro Anticancer Activity of Rutin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Human Colon Cancer | 29.1 | [22] |
| MCF-7 | Human Breast Cancer | 45.6 | [22] |
| 786-O | Human Renal Cancer | 45.2 | [23] |
| RPMI-7951 | Human Melanoma | 64.49 ± 13.27 | [24] |
| SK-MEL-28 | Human Melanoma | 47.44 ± 2.41 | [24] |
| HepG-2 | Human Liver Cancer | 23.3 µg/ml | [18] |
Signaling Pathway: Rutin's Anticancer Mechanisms
Rutin's anticancer effects are mediated through the regulation of multiple signaling pathways that control cell survival, proliferation, and apoptosis.
Neuroprotective Effects
Rutin has shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis in neuronal cells.[1][25] In vivo studies have demonstrated its ability to improve cognitive function and protect neurons from damage.
Table 5: Neuroprotective Effects of Rutin in In Vivo Models
| Animal Model | Rutin Dose | Duration | Key Findings | Reference |
| APPswe/PS1dE9 transgenic mice (Alzheimer's) | 100 mg/kg/day | 6 weeks | Attenuated memory deficits, reduced oligomeric Aβ, microgliosis, and astrocytosis. | [1] |
| Methamphetamine-induced neurotoxicity in rats | 25 and 50 nM | - | Improved working memory impairment. | [2] |
| Chronic cerebral hypoperfusion in rats | - | 12 weeks | Improved cognitive deficits and reduced oxidative damage and inflammation. | [24] |
| Streptozotocin-induced diabetic rat retina | - | - | Enhanced levels of BDNF, NGF, and GSH; reduced TBARS and caspase-3. | [26] |
Experimental Protocol: Morris Water Maze for Assessing Spatial Learning and Memory
This is a widely used behavioral test to evaluate the effect of compounds on cognitive function in rodents.[24]
Apparatus:
-
A circular pool (approximately 1.5-2 m in diameter) filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
A video tracking system to record the animal's swimming path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Rats are trained to find the hidden platform in four trials per day.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (1 day after acquisition):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the control, disease model, and rutin-treated groups.
Metabolic Effects
Rutin has been shown to improve metabolic parameters in models of diabetes and obesity. It can lower blood glucose levels, improve insulin (B600854) sensitivity, and modulate lipid metabolism.[27]
Table 6: Effects of Rutin on Metabolic Parameters in In Vivo Models
| Animal Model | Rutin Dose | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 2 and 4 mg/kg/day | 15 days | Normalized blood glucose levels and serum biochemical parameters. | [27] |
| High-fat diet-induced obese rats | - | - | Increased muscle mitochondrial biogenesis and AMPK activation. | [6] |
| High-fat diet-induced obese rats | 50 mg/kg | 6 weeks | Reduced fasting glucose and serum leptin levels. | [19] |
| Type 2 Diabetes Mellitus patients | 500 mg/day | 3 months | Significant decrease in FBG, insulin, HbA1c, and LDL-c. | [28] |
Analytical Methodologies
Experimental Protocol: Quantification of Rutin in Plasma by LC-MS/MS
This protocol provides a sensitive and specific method for the determination of rutin and its metabolites in biological matrices.[5][22]
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., naringin).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rutin and its metabolites.
Conclusion
Rutin and its glycosides represent a promising class of natural compounds with a wide array of pharmacological activities. Their potent antioxidant and anti-inflammatory properties form the basis for their beneficial effects in various disease models, including cancer, neurodegenerative disorders, and metabolic diseases. While challenges related to bioavailability remain, ongoing research into novel formulations and delivery systems holds the potential to unlock the full therapeutic utility of these versatile flavonoids. This technical guide provides a solid foundation of data and methodologies to support and inspire future investigations in this exciting field.
References
- 1. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Activity of Quercetin, Rutin, and Hyperoside against Xanthine Oxidase: Kinetics, Fluorescence, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rutin Attenuates Oxidative Stress and Proinflammatory Cytokine Level in Adjuvant Induced Rheumatoid Arthritis via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the therapeutic potential of rutin in alleviating symptoms of inflammatory bowel disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cellnatsci.com [cellnatsci.com]
- 24. Rutin protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ricerca.uniba.it [ricerca.uniba.it]
- 28. The effects of rutin flavonoid supplement on glycemic status, lipid profile, atherogenic index of plasma, brain-derived neurotrophic factor (BDNF), some serum inflammatory, and oxidative stress factors in patients with type 2 diabetes mellitus: A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Rutoside Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutoside, commonly known as Rutin (B1680289) or Vitamin P, is a vital flavonoid glycoside found abundantly in a wide array of plants, including buckwheat, citrus fruits, and asparagus.[1][2] It is a glycoside of the flavonoid quercetin (B1663063), specifically quercetin-3-O-rutinoside.[3] Rutoside and its aglycone, quercetin, exhibit a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, cytoprotective, and anti-cancer properties, making them subjects of intense research for therapeutic applications.[4][5]
The biosynthesis of rutoside is a complex, multi-step process originating from the general phenylpropanoid pathway, which is central to the production of thousands of secondary metabolites in plants.[6][7] Understanding this pathway at a molecular level is critical for metabolic engineering efforts aimed at enhancing rutoside production in crops and for developing novel enzymatic processes for its synthesis. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data on its components, detailed experimental protocols for its study, and visualizations of key processes.
The Core Biosynthesis Pathway
The synthesis of rutoside begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. Through a series of enzymatic reactions, it is converted into the flavonol quercetin, which is then glycosylated in two subsequent steps to yield rutoside.[8][9]
The pathway can be divided into two major stages:
-
Formation of the Flavonoid Backbone: Synthesis of the aglycone quercetin from L-phenylalanine.
-
Glycosylation: Sequential addition of glucose and rhamnose to quercetin.
The key enzymes involved in this pathway are:
-
PAL: Phenylalanine Ammonia-Lyase
-
C4H: Cinnamate-4-Hydroxylase
-
4CL: 4-Coumarate-CoA Ligase
-
CHS: Chalcone Synthase
-
CHI: Chalcone Isomerase
-
F3H: Flavanone 3-Hydroxylase
-
F3'H: Flavonoid 3'-Hydroxylase
-
FLS: Flavonol Synthase
-
UFGT: UDP-glucose:Flavonoid 3-O-Glucosyltransferase
-
RT: Flavonol-3-O-glucoside L-Rhamnosyltransferase
The complete pathway is illustrated below.
Caption: The core rutoside biosynthesis pathway from L-phenylalanine.
Quantitative Data
The accumulation of rutoside and the expression of its biosynthetic genes are highly variable and depend on the plant species, tissue type, and environmental conditions. Plant growth regulators can also significantly influence flavonoid content.[10]
Table 1: Rutoside and Total Flavonoid Content in Selected Plants
| Plant Species | Tissue | Compound | Content (mg/g DW) | Reference |
|---|---|---|---|---|
| Cynara scolymus L. | Basal Leaves | Total Flavonoids | 7.47 ± 0.11 | [11] |
| Cynara scolymus L. | Cauline Leaves | Total Flavonoids | 6.51 ± 0.09 | [11] |
| Cynara scolymus L. | Stems | Total Flavonoids | 1.15 ± 0.01 | [11] |
| Hypericum attenuatum | Flowers (Control) | Rutoside | 0.040 ± 0.005 | [10] |
| Hypericum attenuatum | Leaves (Control) | Rutoside | 0.456 ± 0.012 | [10] |
| Hypericum attenuatum | Stems (Control) | Rutoside | 0.087 ± 0.007 |[10] |
Table 2: Effect of Plant Growth Regulators on Rutoside Content in Hypericum attenuatum
| Treatment | Tissue | Rutoside Content (mg/g) | % Increase vs. Control | Reference |
|---|---|---|---|---|
| 1 mg/L Naphthalene Acetic Acid (NAA) | Flowers | 0.117 ± 0.020 | 192.02% | [10] |
| 1 mg/L Naphthalene Acetic Acid (NAA) | Leaves | 0.731 ± 0.023 | 60.33% | [10] |
| 1 mg/L Naphthalene Acetic Acid (NAA) | Stems | 0.282 ± 0.011 | 223.85% | [10] |
| 100 mg/L Mepiquat Chloride (MCD) | Flowers | 0.075 ± 0.009 | 87.50% |[10] |
Experimental Protocols
Studying the rutoside pathway involves a combination of phytochemical analysis, enzymatic assays, and molecular biology techniques. A typical experimental workflow is shown below.
Caption: A typical experimental workflow for studying rutoside biosynthesis.
Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol provides a general and efficient procedure for extracting flavonoids from dried plant material.[12][13]
-
Sample Preparation: Weigh 10 g of dried, powdered plant material and place it into a 250 mL beaker.
-
Solvent Addition: Add 100 mL of 80% ethanol (B145695) to the beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.
-
Extraction: Extract for 30 minutes.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the solid residue.
-
Collection: Collect the supernatant, which contains the crude flavonoid extract.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at 50°C. The resulting crude extract can be lyophilized for storage or redissolved for analysis.[12]
Protocol: Quantification of Rutoside by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of rutoside.[14]
-
Standard Preparation: Prepare a stock solution of rutoside standard in methanol. Create a series of dilutions (e.g., 2-10 µg/mL) to generate a calibration curve.[14]
-
Sample Preparation: Dissolve the dried plant extract from Protocol 4.1 in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
System: HPLC with a UV-Vis or PDA detector.[14]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: Isocratic elution with Methanol and 0.1% Formic or Acetic Acid in water. A typical ratio is 80:20 (Methanol:Acidified Water).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 37°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 259 nm or 281 nm.[14]
-
-
Analysis: The retention time for rutoside is typically between 3.2 and 5.7 minutes under these conditions.[14] Quantify the rutoside content in the sample by comparing its peak area to the standard calibration curve.
Protocol: α-L-Rhamnosidase Activity Assay
The conversion of rutoside to isoquercitrin is catalyzed by α-L-rhamnosidase. This assay measures the activity of this enzyme.[4][15]
-
Reagents:
-
Rutin Substrate Solution: Prepare a solution of rutin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Solution: A crude protein extract from plant tissue or a purified enzyme solution.
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).
-
-
Procedure:
-
Pre-warm all solutions to the reaction temperature (e.g., 40°C).
-
In a microcentrifuge tube, mix 200 µL of the rutin substrate solution with 50 µL of the enzyme solution.
-
Incubate the reaction at 40°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 250 µL of the Stop Solution.
-
Prepare a blank by adding the stop solution before adding the enzyme.
-
-
Quantification: Measure the amount of isoquercitrin or quercetin produced using HPLC (as described in Protocol 4.2). Enzyme activity can be expressed as µmol of product formed per minute per mg of protein.
Regulation of Rutoside Biosynthesis
The rutoside biosynthesis pathway is tightly regulated at the transcriptional level in response to both developmental cues and environmental stimuli. Plant hormones and elicitors can modulate the expression of key biosynthetic genes.[10]
-
Plant Hormones: Auxins like Naphthalene Acetic Acid (NAA) have been shown to up-regulate the expression of genes such as PAL, C4H, and CHS, leading to increased rutoside accumulation.[10] Conversely, gibberellins (B7789140) (GA) can inhibit these pathways.[10]
-
Transcription Factors: MYB transcription factors are known to be key regulators of flavonoid biosynthesis, activating the promoters of structural genes in the pathway.[10]
-
Environmental Factors: Stressors such as UV radiation, pathogen attack, and nutrient deficiency often lead to an up-regulation of the phenylpropanoid pathway as a defense mechanism, resulting in higher flavonoid production.
Caption: Simplified signaling pathway for the regulation of rutoside biosynthesis.
Enzymatic Hydrolysis of Rutoside
The bioavailability of rutoside in humans is often limited. Its metabolism involves enzymatic hydrolysis by glycosidases in the gut, which cleave the sugar moieties to release the more readily absorbed aglycone, quercetin.[4] This process can also be performed in vitro to produce derivatives with potentially enhanced bioavailability.[15]
The primary enzymes involved are:
-
α-L-Rhamnosidase: Cleaves the terminal rhamnose to convert rutoside into isoquercitrin.[4]
-
β-D-Glucosidase: Hydrolyzes the glucose from isoquercitrin to produce quercetin.[4]
Caption: Two-step enzymatic hydrolysis of rutoside to its aglycone, quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Biosynthetic Pathway and Therapeutic Potential of Rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory Role of Trypsin, Rutoside, and Bromelain Combination in Temporomandibular Joint Osteoarthritis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthesis of rutin_Chemicalbook [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of plant growth regulators on the contents of rutin, hyperoside and quercetin in Hypericum attenuatum Choisy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quercetin-3-Rutinoside: A Technical Guide
Introduction
Quercetin-3-rutinoside, commonly known as rutin (B1680289), is a flavonoid glycoside ubiquitously found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It is comprised of the flavonol quercetin (B1663063) and the disaccharide rutinose. This document provides an in-depth technical overview of the significant biological activities of rutin, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular signaling pathways.
Antioxidant Activity
Rutin exhibits potent antioxidant properties by scavenging free radicals, chelating metal ions, and upregulating endogenous antioxidant enzymes. Its chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Data: Antioxidant Activity of Rutin
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 6.7 ± 0.1 | 5.82 | [1] |
| ABTS Radical Scavenging | 4.68 ± 1.24 | - | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of rutin using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Rutin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Rutin and Control Solutions:
-
Prepare a stock solution of rutin in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the various concentrations of rutin or ascorbic acid solutions to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Rutin enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like rutin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Anti-inflammatory Activity
Rutin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. It has been shown to suppress the expression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data: Anti-inflammatory Activity of Rutin
| Cell Line | Stimulant | Mediator | Inhibition | Rutin Concentration | Reference |
| RAW 264.7 | LPS | TNF-α | Significant reduction | 5 µg/mL | [2] |
| RAW 264.7 | LPS | IL-6 | Significant reduction | 5 µg/mL | [3] |
Experimental Protocol: Measurement of TNF-α and IL-6 by ELISA
This protocol describes the quantification of TNF-α and IL-6 in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages treated with rutin.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Rutin
-
TNF-α and IL-6 ELISA kits (murine)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of rutin (e.g., 1, 5, 10, 25 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.
-
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.
Signaling Pathway: Inhibition of NF-κB Signaling
A primary mechanism of rutin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rutin can interfere with this pathway at multiple steps, including the inhibition of IκB phosphorylation.
Anticancer Activity
Rutin has been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of proliferation and angiogenesis in various cancer cell lines.
Quantitative Data: Anticancer Activity of Rutin
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | 100 | [4] |
| SH-SY5Y | Neuroblastoma | ~200 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Rutin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of rutin (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve rutin, e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100
-
Determination of IC50: The IC50 value, the concentration of rutin that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the rutin concentrations.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Rutin can exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a crucial pathway for cell survival, proliferation, and growth. By inhibiting this pathway, rutin can promote apoptosis and inhibit the proliferation of cancer cells.
Neuroprotective Activity
Rutin has demonstrated significant neuroprotective effects in various models of neurological disorders. Its mechanisms of action include reducing oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis in neuronal cells.
Quantitative Data: Neuroprotective Activity of Rutin
| Cell Line | Toxin/Stress | Effect | Rutin Concentration | Reference |
| SH-SY5Y | Rotenone | Increased cell viability, reduced apoptosis | 1, 5, 10 µM | [6] |
| IMR-32 | Doxorubicin | Increased cell viability, IC50 ~350 µM | [7] | |
| SH-SY5Y | MPP+ | Attenuated oxidative damage | - | [8] |
Experimental Protocol: Neuroprotection Assessment in SH-SY5Y Cells
This protocol describes an in vitro model to assess the neuroprotective effect of rutin against a neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Rutin
-
Neurotoxin (e.g., rotenone, MPP+, or 6-hydroxydopamine)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
24-well or 96-well cell culture plates
-
Fluorescence microscope (for apoptosis assays)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days.
-
Cell Seeding: Seed the cells in a suitable plate format at an appropriate density.
-
Pre-treatment with Rutin: Pre-treat the cells with various non-toxic concentrations of rutin (e.g., 1, 5, 10, 25, 50 µM) for a specific duration (e.g., 2-4 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin at a predetermined toxic concentration for a specified time (e.g., 24 hours).
-
Assessment of Cell Viability: Perform the MTT assay as described in the anticancer activity section to quantify cell viability.
-
Assessment of Apoptosis (Optional):
-
Stain the cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Visualize and quantify the apoptotic cells (early and late) using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Compare the cell viability and apoptosis rates in the rutin-treated groups with the group treated with the neurotoxin alone to determine the neuroprotective effect of rutin.
Signaling Pathway: Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critically involved in neuronal survival and apoptosis. Rutin can exert its neuroprotective effects by modulating these pathways, often by inhibiting the pro-apoptotic JNK and p38 pathways and promoting the pro-survival ERK pathway.
Cardioprotective Activity
Rutin has been shown to protect the heart from various injuries, including ischemia-reperfusion injury and drug-induced cardiotoxicity. Its cardioprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Quantitative Data: Cardioprotective Activity of Rutin
| Cell Line/Model | Injury Model | Effect | Rutin Concentration | Reference |
| H9c2 cells | Angiotensin II | Reversed increase in cell surface area | 50 µM | [9] |
| H9c2 cells | Pirarubicin (B1684484) | Increased cell viability | 50 µM | [10] |
| H9c2 cells | High Glucose | Alleviated cardiomyocyte injury | 2, 10, 50 µM | [11] |
Experimental Protocol: Assessment of Cardioprotection in H9c2 Cells
This protocol outlines an in vitro model to evaluate the cardioprotective effects of rutin against oxidative stress-induced injury in the H9c2 rat cardiomyocyte cell line.
Materials:
-
H9c2 rat cardiomyocytes
-
DMEM
-
FBS
-
Rutin
-
Hydrogen peroxide (H2O2) or other oxidant
-
MTT solution
-
LDH cytotoxicity assay kit
-
Apoptosis detection kit
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in appropriate plates and allow them to adhere.
-
Pre-treatment with Rutin: Pre-treat the cells with various concentrations of rutin (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24 hours).
-
Induction of Cardiotoxicity: Expose the cells to a cardiotoxic agent like H2O2 (e.g., 100-500 µM) for a defined period (e.g., 4-6 hours).
-
Assessment of Cell Viability: Perform the MTT assay to measure cell viability.
-
Assessment of Cytotoxicity: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using an LDH cytotoxicity assay kit as an indicator of cell membrane damage.
-
Assessment of Apoptosis: Quantify apoptotic cells using an apoptosis detection kit (e.g., Annexin V-FITC/PI) and fluorescence microscopy or flow cytometry.
-
Data Analysis: Compare the results from the rutin-treated groups with the group exposed to the cardiotoxic agent alone to determine the cardioprotective efficacy of rutin.
Signaling Pathway: Apoptosis Regulation
Rutin's cardioprotective effects are partly mediated through the regulation of apoptotic pathways. It can inhibit the intrinsic (mitochondrial) pathway of apoptosis by modulating the expression of Bcl-2 family proteins, thereby preventing the release of cytochrome c from the mitochondria and subsequent activation of caspases.
References
- 1. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin inhibits nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide and concanavalin-a stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Protects H9c2 Cardiomyocytes against Oxygen-Glucose Deprivation/Reoxygenation-Induced Oxidative Stress and Mitochondrial Apoptosis by Regulating the ERK1/2/DRP1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effects of rutin in rats exposed to pirarubicin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Rutoside: A Technical Guide
Rutoside, a flavonoid glycoside also known as rutin, has garnered significant attention within the scientific community for its potent anti-inflammatory properties.[1][2] This in-depth technical guide serves to elucidate the core mechanisms through which rutoside exerts its anti-inflammatory effects, presenting key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Core Mechanisms of Anti-inflammatory Action
Rutoside's anti-inflammatory activity is multifaceted, primarily revolving around its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3] The principal mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][5] By inhibiting these pathways, rutoside effectively downregulates the expression of a cascade of inflammatory genes, leading to a reduction in the synthesis and release of pro-inflammatory cytokines and enzymes.[5][6]
Furthermore, rutoside has been demonstrated to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of potent inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.[7][8] Its antioxidant properties also contribute to its anti-inflammatory effects by mitigating oxidative stress, a known trigger and amplifier of the inflammatory cascade.[1][9]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent efficacy of rutoside in mitigating inflammatory responses.
Table 1: Inhibition of Pro-inflammatory Cytokines by Rutoside in Human and Rat Macrophages
| Cell Type | Inflammatory Stimulus | Rutoside Concentration (µM) | Cytokine | % Inhibition / Reduction | Reference |
| Human Macrophages | Activated | 100 | TNF-α | Significant decrease | [10] |
| Human Macrophages | Activated | 100 | IL-1β | Significant decrease | [10] |
| Human Macrophages | Activated | 100 | IL-6 | Significant decrease | [10] |
| Rat Macrophages | Lipopolysaccharide (LPS) | 50 | TNF-α | Significant decrease | [10] |
| Rat Macrophages | Lipopolysaccharide (LPS) | 50 | IL-1β | Significant decrease | [10] |
Table 2: Inhibition of Nitric Oxide (NO) Production by Rutoside
| Cell Type | Inflammatory Stimulus | Rutoside Concentration (µM) | % Inhibition of NO Production | Reference |
| Human Macrophages | Activated | 50 | Plateau of inhibition reached | [10] |
| Rat Macrophages | Lipopolysaccharide (LPS) | Dose-dependent decrease | Not specified | [10] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | Not specified | [8] |
Table 3: In Vivo Anti-inflammatory Effects of Rutoside in Adjuvant-Induced Arthritic Rats
| Treatment | Dosage | Parameter | Result | Reference |
| Rutoside (s.c.) | 133 mg/kg (every 2 days x 5) | Arthritis clinical scores | Significant inhibition | [10] |
| Rutoside | Not specified | Serum TNF-α | Decreased levels | [11] |
| Rutoside | Not specified | Serum IL-1β | Decreased levels | [11] |
Signaling Pathways Modulated by Rutoside
Rutoside's ability to suppress inflammatory gene expression is largely attributed to its interference with key signaling cascades. The following diagrams illustrate the primary pathways targeted by rutoside.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: Human monocyte-derived macrophages[10], RAW 264.7 murine macrophage cells.[8][12]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at concentrations typically ranging from 1 µg/mL.[12]
-
Rutoside Treatment: Rutoside is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 50 µM, 100 µM) prior to or concurrently with the inflammatory stimulus.[10]
2. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[12]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]
3. Western Blot Analysis:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK pathway components) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies
1. Adjuvant-Induced Arthritis (AIA) in Rats:
-
Animal Model: Lewis rats are commonly used to induce arthritis, which shares features with human rheumatoid arthritis.[10]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Rutoside Administration: Rutoside is administered subcutaneously at a specified dosage (e.g., 133 mg/kg) at regular intervals after the onset of clinical symptoms.[10]
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring clinical signs such as paw swelling and erythema. Body weight is also monitored.[10]
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected to measure the levels of inflammatory markers.[11]
Conclusion
Rutoside exhibits significant anti-inflammatory properties through well-defined molecular mechanisms, primarily involving the inhibition of the NF-κB and MAPK signaling pathways and the suppression of pro-inflammatory mediators. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of rutoside as a potential therapeutic agent for a variety of inflammatory conditions. Its natural origin and well-documented efficacy make it a compelling candidate for further investigation in both preclinical and clinical settings.
References
- 1. gilbertlab.com [gilbertlab.com]
- 2. Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. What is the mechanism of Rutin? [synapse.patsnap.com]
- 4. cellnatsci.com [cellnatsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Role of Trypsin, Rutoside, and Bromelain Combination in Temporomandibular Joint Osteoarthritis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of rutoside can ameliorate inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Antioxidant Mechanisms of Rutin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the in vitro antioxidant mechanisms of Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside with significant therapeutic potential. This document details the multifaceted antioxidant properties of Rutin, including its direct free radical scavenging capabilities, metal ion chelation, and its indirect role in modulating endogenous antioxidant enzyme systems and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Antioxidant Mechanisms of Rutin
Rutin exerts its antioxidant effects through a combination of direct and indirect mechanisms, effectively neutralizing reactive oxygen species (ROS) and bolstering cellular antioxidant defenses.
Direct Antioxidant Activity:
-
Free Radical Scavenging: Rutin's polyphenolic structure, rich in hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize a variety of free radicals. This has been demonstrated against radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).
-
Metal Ion Chelation: Rutin can chelate transition metal ions, particularly ferrous iron (Fe²⁺). By binding to these metal ions, Rutin prevents their participation in the Fenton reaction, a key process that generates highly reactive hydroxyl radicals.[1][2]
Indirect Antioxidant Activity:
-
Modulation of Antioxidant Enzymes: Rutin has been shown to enhance the activity of crucial endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3] This upregulation of the cellular antioxidant defense system contributes significantly to its overall protective effects against oxidative stress.
-
Activation of the Nrf2 Signaling Pathway: A pivotal mechanism of Rutin's indirect antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Rutin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx.[4]
Quantitative Analysis of Rutin's Antioxidant Capacity
The antioxidant capacity of Rutin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | FRAP Value | Reference(s) |
| DPPH Radical Scavenging | ~7.8 | ~12.8 | - | [1] |
| 49.20 | ~80.6 | - | [4] | |
| ABTS Radical Scavenging | ~2.1 | ~3.4 | - | [1] |
| Ferrous Ion Chelation | 250 | ~409.5 | - | [5] |
| FRAP | - | - | 3.51 ± 0.04 µmol Fe(II)/g | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.
Signaling Pathways and Experimental Workflows
Rutin-Mediated Activation of the Nrf2 Signaling Pathway
The activation of the Nrf2 pathway is a key element of Rutin's indirect antioxidant effect. The following diagram illustrates this process.
General Workflow for In Vitro Antioxidant Capacity Assays
The following diagram outlines a typical experimental workflow for determining the antioxidant capacity of a compound like Rutin using common in vitro assays such as DPPH, ABTS, or FRAP.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Rutin
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Sample Solutions: Prepare a stock solution of Rutin in methanol and perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of each Rutin dilution or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Rutin
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Dilution of ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of Rutin and perform serial dilutions. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 20 µL of each Rutin dilution or positive control to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of scavenging activity versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Rutin
-
Positive control (e.g., Ferrous sulfate (B86663), Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of Rutin and the positive control.
-
Assay:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Ferrous Ion (Fe²⁺) Chelating Assay
This assay determines the ability of a compound to chelate ferrous ions, preventing the formation of the colored ferrozine-Fe²⁺ complex.
-
Materials:
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine (B1204870) solution (5 mM)
-
Rutin
-
Positive control (e.g., EDTA)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of Sample Solutions: Prepare serial dilutions of Rutin and the positive control in methanol.
-
Assay:
-
Add 100 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 50 µL of FeCl₂ solution to each well and mix.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Reaction Initiation: Add 100 µL of ferrozine solution to each well to initiate the color reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: The percentage of ferrous ion chelation is calculated using the formula: % Chelation = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the sample.
-
IC50 Determination: Determine the IC50 value from the plot of chelation percentage versus concentration.
-
Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)
These assays are typically performed on cell lysates after treatment with Rutin to assess its effect on the activity of endogenous antioxidant enzymes.
-
General Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts, hepatocytes) and treat them with various concentrations of Rutin for a specified period. Include an untreated control group.
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., Bradford assay) to normalize enzyme activity.
-
Enzyme Activity Measurement: Use commercially available assay kits or established spectrophotometric methods to measure the activity of SOD, CAT, and GPx in the cell lysates. These kits typically provide specific substrates and reagents for each enzyme.
-
SOD Assay: Often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
CAT Assay: Typically measures the decomposition of hydrogen peroxide.
-
GPx Assay: Usually involves the measurement of the rate of oxidation of glutathione.
-
-
Data Analysis: Express enzyme activity as units per milligram of protein. Compare the enzyme activities in the Rutin-treated groups to the untreated control group to determine the fold increase or percentage change in activity. Pre-treatment with Rutin has been shown to significantly preserve the activities of these enzymes in the face of oxidative stress.[3]
-
Conclusion
Rutin demonstrates a robust and multifaceted antioxidant profile in vitro. Its ability to directly scavenge free radicals and chelate pro-oxidant metal ions, coupled with its capacity to enhance the cellular antioxidant defense system through the upregulation of key enzymes and activation of the Nrf2 signaling pathway, underscores its significant potential as a therapeutic agent for conditions associated with oxidative stress. The detailed protocols and quantitative data provided in this guide offer a solid foundation for further research and development of Rutin-based antioxidant therapies.
References
The Neuroprotective Potential of Rutoside: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutoside, a flavonoid glycoside also known as rutin (B1680289), has emerged as a promising natural compound with significant neuroprotective properties in a multitude of preclinical studies.[1][2] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of rutoside, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of rutoside.
Table 1: In Vitro Neuroprotective Effects of Rutoside
| Cell Line | Neurotoxin | Rutoside Concentration(s) | Key Quantitative Findings | Reference(s) |
| PC-12 | 6-hydroxydopamine (6-OHDA) | 1-50 µM | Increased cell viability, improved mitochondrial membrane potential, and inhibited apoptosis.[4][5] | [4][5] |
| PC-12 | 6-hydroxydopamine (6-OHDA) | 10, 50, 100 µM | Dose-dependent increase in cell viability; significant increase in antioxidant enzymes (SOD, Catalase, GPx) and total glutathione (B108866) (GSH); significant reduction in lipid peroxidation.[6][7] | [6][7] |
| SH-SY5Y | Lead | Not specified | Alleviated oxidative stress by activating the Nrf2/ARE pathway.[1] | [1] |
| Neuro-2a | Insulin amyloid fibrils | Not specified | Reduced ROS levels, downregulated Bax, and upregulated Bcl-2 and pBad proteins.[1] | [1] |
Table 2: In Vivo Neuroprotective Effects of Rutoside
| Animal Model | Neurotoxin/Injury Model | Rutoside Dosage | Key Quantitative Findings | Reference(s) |
| Rat | 6-hydroxydopamine (6-OHDA) | 25 mg/kg b.w. (oral) for 3 weeks | Significantly protected against 6-OHDA-induced rotational behavior, locomotor deficits, and motor discoordination; restored dopamine (B1211576) and its metabolite levels; increased antioxidant levels.[2][8] | [2][8] |
| Rat | Spinal Cord Injury (Allen's method) | 30 mg/kg (intraperitoneal) for 3 days | Increased Basso, Beattie and Bresnahan (BBB) locomotor function scores; decreased spinal cord water content, TNF-α, IL-1β, and IL-6 levels; decreased p38 MAPK protein expression and caspase-3 and -9 activities; increased SOD and GPx levels in peripheral blood.[9] | [9] |
| Rat | Acrylamide (B121943) or γ-radiation | 200 mg/kg b.w. (oral) | Activated PI3K/AKT/GSK-3β/NRF-2 pathway; increased protein levels of p-PI3K, p-AKT, and p-GSK-3β; upregulated NRF-2 expression; modulated MDA, GST, IL-1β, and IL-6 levels.[10] | [10] |
| Rat | β-amyloid injection | 100 mg/kg (i.p.) for 3 weeks | Significantly increased ERK1, CREB, and BDNF gene expression in the hippocampus; significantly improved memory retrieval; significantly decreased MDA levels and increased sulfhydryl group content in the hippocampus.[11] | [11] |
| APPswe/PS1dE9 transgenic mice | Alzheimer's Disease model | 100 mg/kg/day (oral) for six weeks | Attenuated memory deficits; reduced oligomeric Aβ levels; downregulated microgliosis and astrocytosis; reduced IL-1 and IL-6 levels in the brain.[2] | [2] |
Key Mechanisms of Neuroprotection
Rutoside exerts its neuroprotective effects through a variety of interconnected mechanisms:
-
Antioxidant Activity: Rutoside is a potent scavenger of reactive oxygen species (ROS).[2] It enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while increasing the levels of glutathione (GSH).[2][6] This helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: Rutoside has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] It can also modulate the activation of microglia, the resident immune cells of the central nervous system.[1]
-
Anti-apoptotic Activity: Rutoside can prevent neuronal cell death by modulating the expression of apoptosis-related proteins. It has been observed to downregulate the expression of pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) while upregulating the expression of anti-apoptotic proteins such as Bcl-2.[1][9]
Signaling Pathways Modulated by Rutoside
The neuroprotective effects of rutoside are mediated by its ability to modulate several critical intracellular signaling pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Rutoside has been shown to activate this pathway, leading to the increased expression of various antioxidant and cytoprotective genes.[1]
Caption: Rutoside-mediated activation of the Nrf2/ARE pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. Rutoside can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins.[10]
Caption: Rutoside's role in the pro-survival PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Rutoside has been shown to modulate MAPK signaling, for instance by increasing the expression of extracellular signal-regulated kinase 1 (ERK1) and cAMP response element-binding protein (CREB), which are involved in neuronal survival and plasticity.[11]
Caption: Modulation of the MAPK/ERK/CREB pathway by rutoside.
Experimental Protocols: A Methodological Overview
This section outlines the general methodologies employed in the preclinical assessment of rutoside's neuroprotective effects.
In Vitro Neuroprotection Assay (e.g., against 6-OHDA in PC-12 cells)
-
Cell Culture: Pheochromocytoma (PC-12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Rutoside Pre-treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of rutoside (e.g., 1, 10, 50, 100 µM) for a specified duration (e.g., 4, 8, or 12 hours).[6]
-
Induction of Neurotoxicity: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxin, such as 6-hydroxydopamine (6-OHDA; e.g., 100 µM), for 24 hours to induce oxidative stress and cell death.[4][6]
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Biochemical Analyses:
-
Antioxidant Enzyme Activity: The activities of SOD, CAT, and GPx are measured using commercially available assay kits.
-
Glutathione Levels: Total GSH levels are determined using methods like the Tietze method.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Apoptosis Assays: Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases-3 and -9.
-
Western Blotting: The expression levels of key proteins in signaling pathways (e.g., Nrf2, p-Akt, p-ERK) are determined by Western blot analysis.
-
In Vivo Neuroprotection Model (e.g., 6-OHDA-induced rat model of Parkinson's Disease)
-
Animal Model: Male Wistar rats are typically used.
-
Rutoside Administration: Rats receive daily oral administration of rutoside (e.g., 25 mg/kg body weight) or vehicle for a period of three weeks prior to the induction of the lesion.[8]
-
Stereotaxic Surgery and Lesion Induction: Rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion is induced by injecting 6-OHDA (e.g., 10 µg in 0.1% ascorbic acid-saline) into the striatum.[8]
-
Behavioral Assessments:
-
Rotational Behavior: Apomorphine-induced contralateral rotations are counted to assess the extent of the dopaminergic lesion.
-
Motor Coordination: Tests such as the rotarod and narrow beam walk are used to evaluate motor coordination and balance.
-
Locomotor Activity: Spontaneous locomotor activity is measured in an open-field arena.
-
-
Biochemical and Histological Analyses:
-
Neurotransmitter Analysis: Dopamine and its metabolites (e.g., DOPAC, HVA) in the striatum are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Antioxidant Status: The levels of antioxidant enzymes and lipid peroxidation markers are measured in brain tissue homogenates as described for the in vitro assays.
-
Histopathology: Brain sections containing the substantia nigra and striatum are stained with cresyl violet to assess neuronal loss.
-
Immunohistochemistry: Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to visualize the extent of neuronal protection.
-
Conclusion and Future Directions
The preclinical data robustly support the neuroprotective potential of rutoside across a range of in vitro and in vivo models of neurodegeneration. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways makes it a highly attractive therapeutic candidate.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: Optimizing the delivery of rutoside to the central nervous system is crucial for its therapeutic efficacy.
-
Chronic Disease Models: Evaluating the long-term efficacy of rutoside in more chronic and progressive models of neurodegenerative diseases.
-
Combination Therapies: Investigating the potential synergistic effects of rutoside when used in combination with existing neuroprotective agents.
-
Translational Studies: Bridging the gap between preclinical findings and clinical applications through well-designed clinical trials in human subjects.
References
- 1. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oleuropein and rutin protect against 6-OHDA-induced neurotoxicity in PC12 cells through modulation of mitochondrial function and unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleuropein and rutin protect against 6-OHDA-induced neurotoxicity in PC12 cells through modulation of mitochondrial function and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin, a bioflavonoid antioxidant protects rat pheochromocytoma (PC-12) cells against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of quercetin glycosides, rutin, and isoquercetrin against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat pheochromocytoma (PC-12) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin protects dopaminergic neurons from oxidative stress in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Rutoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutoside, also known as rutin (B1680289) or quercetin-3-O-rutinoside, is a flavonoid glycoside found abundantly in the plant kingdom.[1] Renowned for its potent antioxidant and anti-inflammatory properties, rutoside is a subject of intense research for its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] This technical guide provides an in-depth overview of the primary natural sources of rutoside, presenting quantitative data on its concentration in various plant materials. Furthermore, it details comprehensive experimental protocols for its extraction and purification, and illustrates a key signaling pathway modulated by this bioactive compound.
Natural Sources of Rutoside
Rutoside is widely distributed across numerous plant species. The concentration of rutoside can vary significantly depending on the plant species, the specific part of the plant, and growing conditions.[4] Commercially significant sources are prized for their high yield and ease of processing. Below is a summary of notable plant sources and their rutoside content.
Table 1: Rutoside Content in Various Natural Sources
| Plant Species | Common Name | Plant Part | Rutoside Content (% Dry Weight, unless specified) | Reference(s) |
| Sophora japonica | Japanese Pagoda Tree | Flower Buds | 16 - 24% | [5][6] |
| Eucalyptus macrorhyncha | Red Stringybark | Leaves | 5 - 24% | [5][7] |
| Fagopyrum esculentum | Common Buckwheat | Flowers | 8.36% | [8] |
| Leaves | 3.4 - 6.99% | [8][9] | ||
| Seeds | 0.01% | [1] | ||
| Fagopyrum tartaricum | Tartary Buckwheat | Seeds | 0.8 - 1.7% | [1][10] |
| Ruta graveolens | Common Rue | Leaves | 8.6% (mg/g) | [11] |
| Mangifera indica | Mango | Leaves | 5.2% | [5][11] |
| Viola tricolor | Wild Pansy | Flowers | up to 21.2% | [5] |
| Capparis spinosa | Caper | Spice (Flower Buds) | 0.332% (mg/100g) | [10] |
| Citrus spp. | Orange, Lime | Leaves | 0.7 - 1.1% | [1] |
| Peels | 3.2 - 4.9% (as rutin equivalents) | [1] |
Extraction Methodologies
The extraction of rutoside from plant matrices is a critical step in its isolation for research and pharmaceutical applications. The choice of method depends on factors such as the plant source, desired purity, yield, and environmental considerations.
Conventional Solvent Extraction (Reflux)
This traditional method relies on the principle of solid-liquid extraction using appropriate solvents at elevated temperatures.
Experimental Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., Sophora japonica flower buds) at 40-60°C and grind it into a fine powder (approx. 40-60 mesh) to increase the surface area for extraction.[12]
-
Solvent Addition: Place the powdered plant material in a round-bottom flask. Add an appropriate solvent, such as methanol (B129727), ethanol (B145695), or an aqueous ethanol mixture (e.g., 50-70% v/v). A typical solid-to-solvent ratio is 1:10 to 1:30 (w/v).[9][13]
-
Reflux Extraction: Heat the mixture to the boiling point of the solvent and maintain reflux for 1-2 hours. The heat facilitates the dissolution of rutoside into the solvent.[14]
-
Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper or a similar medium to separate the liquid extract from the solid plant residue.[13]
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. The resulting product is the crude rutoside extract.[13]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher extraction efficiency in shorter times and at lower temperatures.[15]
Experimental Protocol:
-
Sample Preparation: Prepare the dried, powdered plant material as described for solvent extraction.
-
Solvent Addition: Place a known quantity of the powdered sample (e.g., 20 g of Sophora japonica flower bud powder) into an extraction vessel. Add the extraction solvent (e.g., 2000 mL of methanol).[14]
-
Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Perform the extraction under optimized conditions. For example, for Sophora japonica, ultrasonication can be performed at a frequency of 40 kHz at 40°C for 30 minutes. This process may be repeated for exhaustive extraction.[14]
-
Filtration and Concentration: Following extraction, filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude extract.[14]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material directly and rapidly. This internal heating creates pressure that ruptures plant cells, releasing the target compounds into the solvent. This method significantly reduces extraction time and solvent consumption.[16][17]
Experimental Protocol:
-
Sample Preparation: Prepare the dried, powdered plant material.
-
Solvent Addition: Place a weighed amount of the sample (e.g., 0.2 g) into a microwave extraction vessel and add the solvent (e.g., 18 mL of 74.2% methanol in water at pH 2).[8]
-
Microwave Irradiation: Secure the vessel in a microwave reactor. Set the extraction parameters. Optimal conditions can vary, for instance: microwave power of 560 W, temperature of 100°C, and an extraction time of 25 minutes.[8][16]
-
Cooling and Filtration: After the irradiation cycle, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.
-
Analysis or Concentration: The resulting filtrate can be used for analysis or concentrated to yield the crude extract.
Purification Techniques
Crude extracts typically contain a mixture of compounds. Further purification is necessary to isolate rutoside to a high degree of purity.
Recrystallization
This is a common and effective method for purifying solid compounds based on differences in solubility.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or a solvent pair in which rutoside is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water is often effective.[13][18]
-
Dissolution: Dissolve the crude rutoside extract in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath (e.g., to 4°C for 12 hours) to induce crystallization.[9]
-
Crystal Collection: Collect the purified rutoside crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.[13] A purity of over 95% can be achieved with this method.[9]
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase Preparation: Pack a chromatography column with a suitable stationary phase, such as silica (B1680970) gel or polyamide resin.[14][19]
-
Sample Loading: Dissolve the crude extract in a minimum volume of the mobile phase and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with a solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often used. For example, a system of ethyl acetate-n-butanol-water can be employed.[19]
-
Fraction Collection: Collect the eluate in sequential fractions.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing pure rutoside.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified rutoside.
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of rutoside from a plant source.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation process of rutin. [greenskybio.com]
- 7. A green method to extract rutin from Sophora japonica L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimal recovery of high-purity rutin crystals from the whole plant of Fagopyrum esculentum Moench (buckwheat) by extraction, fractionation, and recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Rutoside Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of rutoside (also known as rutin) in a variety of common laboratory solvents. The information is intended to guide researchers in preparing stock solutions, designing experiments, and developing formulations involving this biologically active flavonoid glycoside.
Rutoside Solubility Data
Rutoside exhibits a wide range of solubility depending on the solvent's polarity and the temperature. Generally, it is more soluble in polar organic solvents and less soluble in water and non-polar organic solvents. The presence of the disaccharide rutinose in its structure significantly influences its solubility profile.
Quantitative Solubility of Rutoside in Various Solvents
The following table summarizes the quantitative solubility data for rutoside in several common laboratory solvents at different temperatures. This data has been compiled from various scientific sources to provide a comparative overview.
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~25 mg/mL[1][2], 17% (w/w)[3] |
| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL[1][2] |
| tert-Amyl Alcohol | 50 | 60.03 ± 0.40 mmol/L[4] |
| Acetone | 50 | 13.50 ± 0.34 mmol/L[4] |
| Acetonitrile | 50 | 0.50 ± 0.01 mmol/L[4][5][6] |
| Ethanol | 25 | 5.5 g/L[7] |
| 40 | 7.31 wt%[8] | |
| Room Temperature | ~0.5 wt%[7] | |
| Methanol | Not Specified | Soluble[9] |
| Water | 20 | 0.12 g/L[4], 0.20 mmol/L[4] |
| 25 | 0.0145 ± 0.0015 g/100g [7] | |
| 40 | 0.03 wt%[8] | |
| Room Temperature | ~0.01 wt%[7] | |
| Not Specified | ~0.125 g/L[2] | |
| Ethanol + Water Mixtures | Various | Solubility is dependent on the ratio and temperature[10] |
| DMF:PBS (pH 7.2) (1:5) | Not Specified | ~0.16 mg/mL[1] |
| Ethyl Acetate | Not Specified | Slightly soluble[9] |
| Chloroform | Not Specified | Practically insoluble[9] |
| Ether | Not Specified | Practically insoluble[9] |
Note: The solubility of rutoside can be influenced by factors such as its hydration state (e.g., rutin (B1680289) hydrate) and the presence of impurities.
Experimental Protocols for Determining Rutoside Solubility
Accurate determination of solubility is crucial for many experimental and developmental processes. Below are detailed protocols for two common methods used to measure the solubility of rutoside.
Protocol 1: Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the saturation solubility of rutoside in a specific solvent at a constant temperature.
Materials:
-
Rutoside (high purity)
-
Selected solvent(s) (analytical grade)
-
Incubator shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of rutoside to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The amount of rutoside should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the container in an incubator shaker set to the desired temperature. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a short period. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent precipitation, immediately dilute the aliquot with a suitable solvent (often the mobile phase used for analysis). Use a syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved rutoside. A standard calibration curve of rutoside should be prepared to accurately quantify the concentration.
-
Calculation: Calculate the solubility of rutoside in the solvent based on the measured concentration and the dilution factor.
Protocol 2: Gravimetric Method
This method is simpler than the shake-flask method but may be less precise.
Objective: To determine the solubility of rutoside in a solvent by measuring the mass of the dissolved solid.
Materials:
-
Rutoside (high purity)
-
Selected solvent(s) (analytical grade)
-
Thermostatic water bath
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of rutoside in a known volume of the solvent at a specific temperature, as described in the shake-flask method (steps 1 and 2).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed evaporating dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the rutoside.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the amount of rutoside dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility of rutoside in the solvent (e.g., in g/L or mg/mL).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of rutoside.
Caption: Workflow for Rutoside Solubility Determination.
Logical Relationship of Rutoside Solubility Factors
The solubility of rutoside is governed by several interrelated factors. The diagram below shows the logical relationship between the key factors influencing rutoside solubility.
Caption: Factors Influencing Rutoside Solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ThermoML:J. Chem. Eng. Data 2007, 52, 5, 1552-1556 [trc.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protmed.uoradea.ro [protmed.uoradea.ro]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Rutoside (Rutin) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of rutoside (rutin) in various samples, including pharmaceutical formulations and plant extracts, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
Rutoside, commonly known as rutin, is a flavonol glycoside found in many plants, fruits, and vegetables.[1] It is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, anticarcinogenic, and vasoprotective effects. Accurate and precise quantification of rutoside is crucial for the quality control of herbal medicines, dietary supplements, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of rutoside due to its high resolution, sensitivity, and specificity.
Principle of the Method
This protocol employs Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. Rutoside, a polar compound, has a lower affinity for the nonpolar stationary phase and a higher affinity for the polar mobile phase, allowing it to be separated from less polar compounds in the sample matrix. Detection is typically performed using an Ultraviolet (UV) or Photodiode Array (PDA) detector at a wavelength where rutoside exhibits maximum absorbance. Quantification is achieved by comparing the peak area of rutoside in a sample to a calibration curve generated from known concentrations of a rutoside reference standard.
Experimental Protocols
3.1 Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Analytical balance (four-decimal place).
-
Ultrasonic bath.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.22 or 0.45 µm).
-
-
Chemicals and Reagents:
-
Rutoside reference standard (≥95% purity).
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade Methanol (MeOH).
-
Purified water (Milli-Q or equivalent).
-
Acids/Buffers: Glacial acetic acid, phosphoric acid, ammonium (B1175870) phosphate, or acetate (B1210297) buffer as required by the specific method.
-
3.2 Chromatographic Conditions Several validated methods can be employed for rutoside quantification. The choice of method may depend on the sample matrix and available instrumentation. Below are examples of established chromatographic conditions.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Inertsil ODS (250x4.6mm, 5µ)[2][3] | Agilent C8 (150 X 4.6, 5µm)[4][5] | Monolithic C18 (100 x 4.6 mm)[1] |
| Mobile Phase | OPA buffer (pH 2.4) and Acetonitrile (50:50 v/v)[2][3] | Methanol, water, and glacial acetic acid (80:20:0.5 v/v/v)[4][5] | Methanol and water (40:60 v/v) in 10 mM acetate buffer (pH 4.1)[1] |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[4][5] | 1.5 mL/min[1] |
| Detection Wavelength | 257 nm[2][3] | 281 nm[4] | 356 nm[1][6] |
| Injection Volume | 20 µL[2] | Not specified, typically 10-20 µL | 5 µL[1] |
| Column Temperature | Room Temperature[2] | Not specified, typically ambient | 30°C[1] |
| Run Time | 10 min[2] | 10 min[4] | < 5 min[1] |
3.3 Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of rutoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations spanning the expected sample concentration range. For example, to create a linearity range of 25-150 µg/mL, appropriate dilutions would be made.[2][3]
3.4 Sample Preparation
-
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a quantity of the powder equivalent to a specific amount of rutoside (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[4]
-
Add a suitable solvent (e.g., methanol), sonicate for approximately 10-15 minutes to ensure complete extraction, and then dilute to the mark.[4]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
-
For Plant Extracts (e.g., Dried Leaves):
-
Weigh approximately 1.0 g of the fine leaf powder into a flask.[7]
-
Add a defined volume of extraction solvent, such as 20 mL of methanol.[7]
-
Extract the sample, which can be done overnight at room temperature or using sonication for a shorter period.[7]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[7][8]
-
3.5 Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to check for system suitability.
-
Record the chromatograms and integrate the peak area for rutoside.
3.6 Quantification and Data Analysis
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the rutoside standard solutions.
-
Linear Regression: Perform a linear regression analysis on the calibration data. The correlation coefficient (R²) should ideally be ≥ 0.999.[5]
-
Calculate Sample Concentration: Use the regression equation (y = mx + c) to calculate the concentration of rutoside in the sample solutions, where 'y' is the peak area of the sample. The final concentration in the original sample should be calculated by accounting for all dilution factors.
Method Validation Summary
The following table summarizes key validation parameters for rutoside quantification from various published HPLC methods.
| Parameter | Value | Source |
| Linearity Range | 25-150 µg/mL | [2][3][9] |
| 50-250 µg/mL | [4][5] | |
| 25-500 µg/mL | [6] | |
| Retention Time (RT) | ~2.41 min | [6] |
| ~2.6 min | [4][5] | |
| ~2.92 min | [1] | |
| Limit of Detection (LOD) | 0.19 µg/mL | [10] |
| 0.32 µg/mL | [1] | |
| 12.74 µg/mL | [6] | |
| Limit of Quantification (LOQ) | 0.60 µg/mL | [10] |
| 38.59 µg/mL | [6] | |
| Accuracy (Recovery) | 98-102% | [2][9] |
| Precision (%RSD) | < 2.0% | [2][9] |
Visualization of Experimental Workflow
References
- 1. thaiscience.info [thaiscience.info]
- 2. ijlpr.com [ijlpr.com]
- 3. ajphs.com [ajphs.com]
- 4. Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Rutoside Trihydrate and Diclofenac Sodium - ProQuest [proquest.com]
- 5. [PDF] Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Rutoside Trihydrate and Diclofenac Sodium | Semantic Scholar [semanticscholar.org]
- 6. scientists.uz [scientists.uz]
- 7. jocpr.com [jocpr.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijlpr.com [ijlpr.com]
- 10. redalyc.org [redalyc.org]
In Vitro Cell-Based Assays for Rutoside Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutoside, a flavonoid glycoside also known as Rutin, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and asparagus.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] These properties make Rutoside a promising candidate for the development of novel therapeutics. This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to evaluate the diverse biological activities of Rutoside.
I. Antioxidant Activity of Rutoside
Rutoside's primary mechanism of action is linked to its robust antioxidant properties.[1] It can directly scavenge free radicals and chelate metal ions involved in their formation.[4] Furthermore, Rutoside can indirectly exert antioxidant effects by upregulating endogenous antioxidant defense systems through the activation of signaling pathways like the Nrf2/ARE pathway.[5][6]
Quantitative Data: Antioxidant Activity of Rutoside
The antioxidant capacity of Rutoside has been quantified in various cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of free radicals.
| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Cell-free | 60.25 | [7] |
| ABTS Radical Scavenging | Cell-free | - | |
| Cellular Antioxidant Activity (CAA) | HepG2 | - | [8] |
| Nitric Oxide Scavenging | RAW 264.7 | - | [9][10] |
Note: IC50 values can vary depending on the specific experimental conditions. Data for some assays were not available in µM and are therefore not included in this table.
Experimental Protocols
This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells challenged with a free radical generator.[11][12]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom microplate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other free radical initiator
-
Rutoside
-
Quercetin (as a positive control)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator.
-
Treatment: When cells are confluent, remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of culture medium containing 25 µM DCFH-DA and various concentrations of Rutoside (or Quercetin as a positive control) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Induction of Oxidative Stress: After incubation, wash the cells once with PBS.
-
Add 100 µL of 600 µM AAPH solution (prepared in HBSS or PBS) to each well to induce oxidative stress.[8]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The Cellular Antioxidant Activity is expressed as the percentage of inhibition of fluorescence in Rutoside-treated cells compared to control (AAPH-treated) cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. polyphenols-biotech.fr [polyphenols-biotech.fr]
Application Notes and Protocols for Studying Rutoside Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the therapeutic efficacy of Rutoside (Quercetin-3-O-rutinoside). This document outlines detailed protocols for inducing disease states relevant to Rutoside's known pharmacological activities, including its anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. Furthermore, it presents quantitative data from cited studies in structured tables for comparative analysis and visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz.
Anti-inflammatory Efficacy of Rutoside
Rutoside has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanisms of action often involve the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways.
Animal Models for Inflammation
a) Carrageenan-Induced Paw Edema in Rats: A widely used model for acute inflammation.
b) Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats: A model for chronic inflammation that mimics rheumatoid arthritis.[1][2][3][4][5][6]
Data Presentation: Anti-inflammatory Effects of Rutoside
| Animal Model | Rutoside Dosage | Administration Route | Duration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema (Rat) | 50, 100 mg/kg | Oral | Single dose | Significant reduction in paw edema volume. | [7][8] |
| CFA-Induced Arthritis (Rat) | 15, 30 mg/kg | Oral | 21 days | Significantly suppressed paw edema, reduced arthritis scores, and decreased serum TNF-α levels.[2] | [2] |
| Adjuvant-Induced Arthritis (Rat) | 133 mg/kg | Subcutaneous | 5 doses (every 2 days) | Inhibited clinical signs of chronic arthritis and decreased serum levels of TNF-α, PGE₂, IL-1β, and MCP-1.[9][10][11] | [9][10][11] |
Experimental Protocols
a) Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from widely used methods to assess acute anti-inflammatory activity.[12][13][14][15][16]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, Rutoside-treated, and positive control (e.g., Indomethacin) groups.
-
Drug Administration: Rutoside is administered orally (e.g., suspended in 1% carboxymethyl cellulose) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
b) Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This protocol establishes a chronic inflammatory model resembling rheumatoid arthritis.[1][2][3][4][5][6]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the sub-plantar region of the right hind paw.[5]
-
Treatment: Rutoside is administered orally daily from day 0 for 21 or 28 days.[2][6]
-
Assessment of Arthritis:
-
Paw Volume: Measured using a plethysmometer on different days throughout the study.
-
Arthritis Score: Joints are scored for erythema, swelling, and deformity.
-
Body Weight: Monitored regularly.
-
Biochemical Markers: At the end of the study, blood is collected to measure serum levels of inflammatory markers like TNF-α and IL-6 via ELISA.[2][6]
-
Histopathology: Joint tissues are collected for histological examination.[6]
-
Visualization of Experimental Workflow
References
- 1. chondrex.com [chondrex.com]
- 2. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Rutoside Administration in Rodent Studies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of rutoside (also known as rutin) in rodent models, focusing on its therapeutic applications, particularly its anti-inflammatory, antioxidant, and neuroprotective effects. The detailed protocols and collated data from various studies aim to facilitate reproducible and reliable experimental outcomes.
Therapeutic Applications and Mechanism of Action
Rutoside, a flavonoid glycoside, has demonstrated significant therapeutic potential in a variety of preclinical rodent models. Its primary mechanisms of action are attributed to its potent antioxidant and anti-inflammatory properties. Rutoside effectively scavenges free radicals and upregulates endogenous antioxidant enzymes.[1] Furthermore, it modulates key inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3]
Experimental Protocols
Preparation of Rutoside for In Vivo Administration
Due to its poor aqueous solubility, careful preparation of rutoside is crucial for consistent delivery in animal studies.
For Oral Administration (Suspension):
-
Weigh the desired amount of rutoside powder.
-
Prepare a 0.5% or 1% (w/v) solution of carboxymethyl cellulose (B213188) (CMC) in distilled water to act as a suspending agent.
-
Gradually add the rutoside powder to the CMC solution while continuously stirring or vortexing to create a homogenous suspension.
-
It is recommended to prepare the suspension fresh daily before administration to ensure stability and uniform dosing.[4]
For Intraperitoneal (IP) Administration (Solution):
-
Dissolve rutoside in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO). The solubility is approximately 25 mg/mL in DMSO.
-
For injections, further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. A common vehicle for intraperitoneal injection is saline containing 1% DMSO.[4]
Administration Techniques
a. Oral Gavage (Rats/Mice):
-
Restraint: Gently yet firmly restrain the animal. For mice, scruffing the neck is a standard technique. For rats, hold the animal over the shoulders and back, immobilizing the front legs.[4][5]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib, to ensure it reaches the stomach.[4][5]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The animal should swallow the tube. Do not force the needle; if resistance is met, withdraw and re-insert.[4][6]
-
Administration: Once the needle is in the stomach, slowly administer the rutoside suspension.[4]
-
Withdrawal: Gently remove the gavage needle.[4]
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.[4]
b. Intraperitoneal (IP) Injection (Mice/Rats):
-
Restraint: Properly restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective.[4][7]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[4][7]
-
Injection: Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a 30-45 degree angle into the peritoneal cavity.[4][8]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site with a fresh needle.[4]
-
Administration: Slowly inject the solution.[4]
-
Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Observe for any adverse reactions.[4]
Carrageenan-Induced Paw Edema in Rats (A Model of Acute Inflammation)
This model is widely used to evaluate the acute anti-inflammatory effects of compounds.
-
Animal Groups: Divide rats into groups (e.g., vehicle control, rutoside-treated groups, positive control like indomethacin).
-
Compound Administration: Administer rutoside (e.g., 15 and 30 mg/kg, p.o.) or the vehicle one hour before the induction of inflammation.[4]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[9][10]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours).[10] The degree of swelling can be calculated by subtracting the initial paw volume from the paw volume at the respective time points.[10] Alternatively, caliper measurements can be taken.[9] At the end of the experiment, paws can be transected and weighed.[9]
Adjuvant-Induced Arthritis (AIA) in Rats (A Model of Chronic Inflammation)
The AIA model in rats shares many clinical and histopathological features with human rheumatoid arthritis.
-
Induction of Arthritis: Induce arthritis by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or the base of the tail.[2] For example, inject 100 μl of CFA into the right hind paw.[1]
-
Treatment Protocol: Begin rutoside administration after the appearance of clinical symptoms. For instance, treat with a rutoside suspension at 133 mg/kg subcutaneously every 2 days for a total of 5 doses.[3][11] In other studies, daily oral administration of rutoside (15 and 30 mg/kg) for 21 consecutive days has been used.[1]
-
Assessment of Arthritis:
-
Clinical Scoring: Visually inspect and score the severity of arthritis in all four paws daily, typically on a scale of 0-4 per paw, where 0 = no signs of arthritis and 4 = severe inflammation with ankylosis.
-
Paw Volume/Thickness: Measure the volume or thickness of the paws regularly.
-
Body Weight: Monitor the body weight of the animals throughout the study.[1]
-
Biochemical Markers: At the end of the study, collect serum to measure levels of inflammatory cytokines (TNF-α, IL-1β) and markers of oxidative stress (e.g., malondialdehyde (MDA), superoxide (B77818) dismutase (SOD)).[1][11]
-
Data Presentation: Quantitative Summary
The following tables summarize dosages, administration routes, animal models, and observed therapeutic effects of rutoside from various preclinical studies.
Table 1: Anti-inflammatory Effects of Rutoside in Rodent Models
| Animal Model | Species | Rutoside Dose | Administration Route | Duration | Key Findings | Reference(s) |
| Trinitrobenzenesulfonic acid-induced colitis | Rat | 10 and 25 mg/kg | Oral | 2 days (acute), 1-2 weeks (chronic) | Reduced colonic damage, increased colonic glutathione (B108866) levels. | [12] |
| Complete Freund's Adjuvant (CFA)-induced arthritis | Rat | 15 and 30 mg/kg/day | Oral | 21 days | Attenuated paw edema, pain responses, and arthritis scores; reduced serum TNF-α. | [4][13] |
| Adjuvant-induced arthritis | Rat | 133 mg/kg (every 2 days x 5) | Subcutaneous | 50 days post-injection | Inhibited clinical signs of chronic arthritis; decreased serum levels of TNF-α and IL-1β. | [3] |
| Carrageenan-induced paw edema | Rat | 15 and 30 mg/kg | Oral | Acute (1 hour pre-treatment) | Reduced paw edema. | [4] |
Table 2: Neuroprotective Effects of Rutoside in Rodent Models
| Animal Model | Species | Rutoside Dose | Administration Route | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model | Rat (Wistar) | 25 mg/kg/day | Oral | 3 weeks | Protected dopaminergic neurons against oxidative stress. |[4] | | Spinal Cord Injury (SCI) | Rat | 30 mg/kg/day | Intraperitoneal | 3 days | Increased locomotor function scores; decreased water content, TNF-α, IL-1β, IL-6, and p38 MAPK expression. |[2] | | Chronic Unpredictable Mild Stress (CUMS)-induced depression | Mouse | 30, 60, and 120 mg/kg | Oral | 30 days | Reduced immobility time in behavioral despair tests. |[6] |
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Rutoside Solutions
Introduction
Rutoside, also known as Rutin or Quercetin-3-O-rutinoside, is a flavonoid glycoside found in numerous plants, including citrus fruits, buckwheat, and asparagus. It is extensively researched for its wide range of biological activities, including potent antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties.[1][2] A primary challenge for researchers is Rutoside's poor solubility in aqueous solutions, which complicates its use in biological experiments.[1][3] Proper preparation of stock and working solutions is therefore critical for obtaining reliable, reproducible, and accurate experimental results.
These application notes provide detailed protocols for the solubilization, preparation, and storage of Rutoside solutions for both in vitro and in vivo research applications, ensuring compound stability and effective delivery.
Physicochemical Properties and Solubility
Rutoside is a light yellow crystalline solid that is sensitive to light and prone to degradation at elevated temperatures and in alkaline conditions.[2][4] Its solubility is highly dependent on the solvent system. For maximum solubility and stability, organic solvents are required for preparing concentrated stock solutions.
Table 1: Solubility of Rutoside in Various Solvents
| Solvent | Solubility | Approximate Molar Concentration | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | ~37.6 mM | Recommended for high-concentration stock solutions. | [1][4][5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~45.1 mM | An excellent choice for highly concentrated stock solutions. | [1][4][5][6] |
| Ethanol | ~2 mg/mL | ~3.0 mM | Solubility is lower than in DMSO or DMF. Sonication may be required. | [7] |
| Methanol (B129727) | Soluble | - | Good solubility, especially in boiling methanol (~143 mg/mL). | [2][7] |
| Water | ~0.125 mg/mL (0.125 g/L) | ~0.19 mM | Very poorly soluble in cold water; solubility increases in boiling water. | [4][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | Solubility increases significantly in alkaline conditions (pH > 7). | [3][4][6] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | ~0.24 mM | Achieved by first dissolving in DMF, then diluting with the buffer. | [1][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Rutoside Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a highly concentrated stock solution suitable for long-term storage and subsequent dilution for various assays.
Materials:
-
Rutoside (hydrate) powder (MW: 664.6 g/mol for trihydrate)[1]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 66.46 mg of Rutoside powder to prepare 1 mL of a 100 mM solution.
-
Solvent Addition: Carefully add 1 mL of anhydrous DMSO to the tube.[1] It is recommended to use a fresh, unopened bottle of DMSO to avoid moisture, which can reduce solubility.[7] Purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.[4][6]
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is fully dissolved.[7]
-
Aid Dissolution (if necessary): If particles remain, sonicate the solution in an ultrasonic bath for 5-15 minutes or warm it gently to 37°C to facilitate complete dissolution.[1][7] Visually inspect the solution to ensure it is clear.
-
Sterilization (Optional): For sterile applications such as cell culture, the stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store as described in Table 2.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the critical step of diluting the concentrated organic stock solution into aqueous cell culture media or buffers while minimizing precipitation.
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium or aqueous buffer (e.g., PBS) to 37°C. This helps prevent the compound from precipitating upon dilution.[1][7]
-
Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to reduce the risk of precipitation, first prepare an intermediate dilution. For example, dilute the 100 mM stock solution 1:10 in sterile PBS or culture medium to create a 10 mM solution.[1]
-
Final Dilution: Just before use, prepare the final working concentration. While gently vortexing the pre-warmed medium, add the required volume of the Rutoside stock solution dropwise.[7] For example, to make a 100 µM working solution, add 10 µL of a 10 mM intermediate stock to 990 µL of medium.
-
Mix and Use: Mix the final solution thoroughly by gentle inversion and add it to the cells immediately.[1]
-
Solvent Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5% (v/v).[1][7]
Protocol 3: Preparation of Formulations for In Vivo Animal Studies
Due to its poor aqueous solubility, Rutoside requires specific formulations for effective in vivo delivery.
3.1 Oral Administration (Suspension):
-
Weigh the required amount of Rutoside powder.
-
Prepare a 0.5% or 1% (w/v) solution of a suspending agent, such as carboxymethyl cellulose (B213188) (CMC), in distilled water.[5]
-
Gradually add the Rutoside powder to the CMC solution while continuously stirring or vortexing to form a homogenous suspension.[5]
-
Prepare this suspension fresh daily before administration to ensure stability and uniform dosing.[5]
3.2 Intraperitoneal (IP) or Intravenous (IV) Administration (Solution):
-
Prepare a concentrated stock solution of Rutoside in DMSO or DMF as described in Protocol 1. The solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.[5]
-
For injections, further dilute this stock solution with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the desired final concentration.[5]
-
A common vehicle for IP injection is saline containing 1% DMSO.[5]
-
For IV administration, ensure the final solution is completely clear and free of any precipitates before injection.[5] The final concentration of the organic solvent must be non-toxic to the animals.
Stability and Storage of Rutoside
Proper storage is crucial to maintain the integrity and biological activity of Rutoside.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Solid Powder | Room Temperature | ≥ 4 years | Keep vial tightly sealed and protected from light. | [6] |
| Stock Solution in DMSO/DMF | -20°C | Up to 1 month | Store in aliquots in tightly sealed, amber vials. | [1] |
| -80°C | Up to 6 months | Recommended for longer-term storage. Avoid freeze-thaw cycles. | [1] | |
| Aqueous Working Solutions | 2-8°C or Room Temp | < 24 hours | Not recommended for storage. Prepare fresh immediately before use. | [1][6] |
Visualization of Rutoside's Mechanism and Experimental Workflow
Rutoside has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. For example, it can suppress the inflammatory response induced by lipopolysaccharide (LPS) by targeting the NF-κB and MAPK signaling cascades.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Rutin | 153-18-4 [chemicalbook.com]
- 3. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Rutoside in Osteoarthritis Research
Introduction
Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by cartilage degradation, synovial inflammation, and changes in the subchondral bone, leading to pain, stiffness, and reduced mobility.[1][2][3][4] Current standard treatments, such as nonsteroidal anti-inflammatory drugs (NSAIDs), primarily manage symptoms but are associated with significant side effects, especially with long-term use.[1][5] This necessitates the exploration of safer, long-term therapeutic alternatives. Rutoside (also known as Rutin or Vitamin P), a natural flavonoid, has demonstrated significant anti-inflammatory, antioxidant, and chondroprotective properties, positioning it as a promising candidate for OA research and drug development.[1][6][7][8]
These application notes provide a comprehensive overview of the mechanisms of action of rutoside in OA, summarize key preclinical and clinical findings, and offer detailed protocols for its investigation in laboratory settings.
Mechanism of Action
Rutoside exerts its therapeutic effects in osteoarthritis through multiple molecular pathways. Its primary mechanisms involve reducing inflammation, mitigating oxidative stress, and preventing the degradation of the extracellular matrix (ECM) in cartilage.
1. Anti-inflammatory Effects: Rutoside has been shown to suppress key inflammatory pathways. It inhibits the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[6][7][8] Furthermore, it downregulates the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]
2. Chondroprotective Effects: By suppressing inflammatory signaling, rutoside inhibits the expression of catabolic enzymes responsible for cartilage breakdown, most notably Matrix Metalloproteinase-13 (MMP-13).[6][8] Concurrently, it promotes the synthesis of essential ECM components, including Type II Collagen (Col II) and Aggrecan, thereby preserving cartilage integrity.[8]
3. Antioxidant Activity: Rutoside combats oxidative stress, a key contributor to chondrocyte apoptosis and cartilage degradation. It enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) while reducing levels of lipid peroxidation products such as malondialdehyde (MDA).[6]
4. Modulation of Novel Signaling Pathways: Recent research has identified that rutoside can inhibit the progression of OA by increasing the expression of cystathionine-β-synthase (CBS) and subsequently inhibiting the RhoA/ROCK signaling pathway, which is involved in inflammatory processes.[8][10]
Data from Preclinical and Clinical Studies
Rutoside has been evaluated both as a standalone agent and in combination with proteolytic enzymes (trypsin and bromelain) in numerous studies.
Table 1: Summary of In Vitro Studies on Rutoside for Osteoarthritis
| Cell Model | Stimulus | Rutoside Concentration | Key Findings | Reference |
| Human Articular Chondrocytes | Advanced Glycation End Products (AGEs) | Not specified | Inhibited AGE-mediated inflammation; decreased COX-2, iNOS, IL-6, TNF-α; suppressed NF-κB/MAPK pathways. | [7] |
| Rat Chondrocytes | Lipopolysaccharide (LPS) | Not specified | Reduced iNOS, COX-2, TNF-α, MMP-13; increased Col II, Aggrecan; inhibited RhoA/ROCK signaling. | [8] |
| Human Macrophages | Not specified | Not specified | Inhibited production of pro-inflammatory genes and cytokines. | [11][12] |
Table 2: Summary of In Vivo Studies on Rutoside for Osteoarthritis
| Animal Model | Rutoside Dosage & Route | Duration | Key Findings | Reference |
| Monosodium Iodoacetate (MIA)-induced OA in rats | 100 mg/kg/day, oral | 4 weeks | Reduced cartilage damage; suppressed NF-κB, IL-1β, MMP-13; increased SOD activity and decreased MDA levels. | [6] |
| Destabilization of Medial Meniscus (DMM) in mice | Not specified | Not specified | Prevented cartilage calcification and loss of proteoglycans. | [7] |
| Anterior Cruciate Ligament Transection (ACLT) in rats | Not specified | Not specified | Inhibited inflammatory progression of OA. | [8] |
| Adjuvant-induced Arthritis in rats | 133 mg/kg, subcutaneous | 5 doses (every 2 days) | Significantly reduced clinical signs of arthritis. | [12] |
Table 3: Summary of Clinical Studies Investigating Rutoside-Containing Formulations for Osteoarthritis
| Study Population | Formulation | Comparator | Key Findings | Reference |
| Knee OA | Oral Enzyme Combination (OEC) with Bromelain, Trypsin, Rutoside | Diclofenac | OEC was as effective as Diclofenac in reducing pain and improving function, with a better safety profile. | [1][5][13] |
| Hip OA | OEC with Bromelain, Trypsin, Rutoside | Diclofenac | The enzyme/rutoside combination was shown to be of equal efficacy to Diclofenac. | [14] |
| Temporomandibular Joint (TMJ) OA | OEC (Trypsin 48mg, Bromelain 90mg, Rutoside 100mg) + Diclofenac | Diclofenac alone; OEC alone | The combination of OEC and Diclofenac showed a significant improvement in pain reduction compared to either agent alone. | [3][11][15] |
Experimental Protocols
Detailed protocols are essential for the reproducible investigation of rutoside's effects. Below are standardized methodologies for in vitro and in vivo evaluation.
Protocol 1: In Vitro Evaluation of Rutoside's Anti-inflammatory and Chondroprotective Effects
This protocol outlines the treatment of primary chondrocytes with an inflammatory stimulus to mimic OA conditions, followed by assessment of rutoside's therapeutic potential.
1. Materials and Reagents:
-
Primary human or rat articular chondrocytes
-
Cell culture medium (DMEM/F12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Rutoside (stock solution in DMSO)
-
Inflammatory stimulus: Recombinant Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)
-
Reagents for analysis: TRIzol, cDNA synthesis kit, qPCR master mix, RIPA buffer, protease/phosphatase inhibitors, primary/secondary antibodies (for COX-2, MMP-13, Col II, etc.), ELISA kits (for PGE2, TNF-α).
2. Experimental Procedure:
-
Cell Culture: Culture primary chondrocytes in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Treatment:
-
Seed chondrocytes in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well for viability).
-
Once cells reach ~80% confluency, serum-starve for 12-24 hours.
-
Pre-treat cells with various concentrations of rutoside for 2 hours.
-
Add inflammatory stimulus (e.g., 10 ng/mL IL-1β) to the media and co-incubate for 24 hours. Include vehicle control and stimulus-only control groups.
-
-
Analysis:
-
Gene Expression (qPCR): Isolate total RNA using TRIzol. Synthesize cDNA and perform quantitative PCR to measure mRNA levels of MMP13, COL2A1, ACAN, IL6, TNF, NOS2, etc.
-
Protein Expression (Western Blot): Lyse cells with RIPA buffer. Quantify protein concentration, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies.
-
Mediator Release (ELISA): Collect cell culture supernatants to quantify the concentration of secreted mediators like PGE₂, TNF-α, and IL-6 using commercial ELISA kits.
-
Protocol 2: In Vivo Evaluation of Rutoside in a Rat Model of MIA-Induced Osteoarthritis
This protocol describes the chemical induction of OA in rats and subsequent evaluation of oral rutoside administration.[6]
1. Animals and Housing:
-
Male Wistar rats (180-220g).
-
Standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Procedure:
-
OA Induction:
-
Anesthetize rats (e.g., with isoflurane).
-
Administer a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 3 mg in 50 µL sterile saline) into the right knee joint. The left knee can serve as a control.
-
-
Grouping and Treatment:
-
Randomly divide animals into groups (n=8-10 per group): Sham Control, OA + Vehicle, OA + Rutoside (e.g., 100 mg/kg), OA + Positive Control (e.g., Diclofenac).
-
Begin oral gavage treatment one day after MIA injection and continue daily for 4 weeks.
-
-
Endpoint Analysis (at Week 4):
-
Histological Assessment: Euthanize animals and collect knee joints. Fix, decalcify, embed in paraffin, and section. Stain with Safranin O-Fast Green to assess cartilage structure, proteoglycan loss, and chondrocyte organization. Score using a standardized system (e.g., Mankin score).
-
Immunohistochemistry (IHC): Use joint sections to perform IHC for key biomarkers like MMP-13, NF-κB, and IL-1β to assess their expression levels in the cartilage.[6]
-
Biochemical Analysis: Collect serum or synovial fluid to measure levels of biomarkers such as C-terminal telopeptide of type II collagen (CTX-II) or inflammatory cytokines.[6]
-
References
- 1. Combination of Enzymes and Rutin to Manage Osteoarthritis Symptoms: Lessons from a Narrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijoro.org [ijoro.org]
- 3. Efficacy of Bromelain along with Trypsin, Rutoside Trihydrate Enzymes and Diclofenac Sodium Combination Therapy for the treatment of TMJ Osteoarthritis - A Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Enzymes and Rutin to Manage Osteoarthritis Symptoms: Lessons from a Narrative Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nestlehealthscience.com [nestlehealthscience.com]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
- 7. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin Inhibits the Progression of Osteoarthritis Through CBS-Mediated RhoA/ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory Role of Trypsin, Rutoside, and Bromelain Combination in Temporomandibular Joint Osteoarthritis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rmdopen.bmj.com [rmdopen.bmj.com]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. Efficacy of Bromelain along with Trypsin, Rutoside Trihydrate Enzymes and Diclofenac Sodium Combination Therapy for the treatment of TMJ Osteoarthritis - A Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Rutoside as a Therapeutic Agent for Venous Insufficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, varicose veins, and in advanced stages, skin changes and ulceration. The underlying pathophysiology involves venous hypertension, endothelial dysfunction, inflammation, and oxidative stress. Rutoside, a flavonoid glycoside also known as rutin, and its derivatives such as hydroxyethylrutosides (oxerutins), have been investigated as a therapeutic agent for CVI due to their vasoprotective, anti-inflammatory, and antioxidant properties.[1][2] These compounds are believed to improve venous tone, reduce capillary permeability and fragility, and mitigate the inflammatory processes that contribute to the progression of CVI.[1][3]
This document provides detailed application notes and protocols for researchers and drug development professionals interested in the evaluation of rutoside and its derivatives as a therapeutic agent for venous insufficiency.
Mechanism of Action
Rutoside exerts its therapeutic effects in CVI through a multi-faceted mechanism of action, primarily centered on its anti-inflammatory and antioxidant properties. It is proposed to strengthen capillary walls and reduce their permeability.[4]
Anti-inflammatory Effects: Rutoside has been shown to inhibit the production of pro-inflammatory mediators. In venous insufficiency, endothelial cells become activated, leading to the expression of adhesion molecules and the recruitment of leukocytes, which in turn release inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1, IL-6). Rutoside is thought to interfere with these processes, potentially by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Antioxidant Effects: Oxidative stress is a significant contributor to the pathology of CVI. Rutoside's antioxidant properties may help to neutralize reactive oxygen species (ROS), thereby protecting endothelial cells from damage. This antioxidant activity may be mediated in part through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.
Effects on Venous Tone and Microcirculation: Rutoside and its derivatives are believed to increase venous tone, which helps to improve venous return.[5] They also have beneficial effects on the microcirculation by reducing capillary filtration and edema.
Data Presentation
The following tables summarize the quantitative data from clinical trials and meta-analyses on the efficacy of hydroxyethylrutosides (HR) in the treatment of Chronic Venous Insufficiency.
Table 1: Efficacy of Hydroxyethylrutosides on CVI Symptoms (Meta-Analysis Data)
| Symptom | Efficacy Measure | Result | 95% Confidence Interval | Reference |
| Pain | Standardized Mean Difference (SMD) | -1.07 | -1.44 to -0.70 | [3] |
| Cramps | Standardized Mean Difference (SMD) | -1.07 | -1.45 to -0.69 | [3] |
| Heavy Legs | Odds Ratio (OR) | 0.50 | 0.28 to 0.91 | [3] |
| Pain | Mean Additional Improvement vs. Placebo | 11% | - | [6] |
| Cramps | Mean Additional Improvement vs. Placebo | 12% | - | [6] |
| Restless Legs | Mean Additional Improvement vs. Placebo | 12% | - | [6] |
| Swelling Sensation | Mean Additional Improvement vs. Placebo | 14% | - | [6] |
| Tired Legs | Mean Additional Improvement vs. Placebo | 24% | - | [6] |
Table 2: Efficacy of Hydroxyethylrutosides on Physical Parameters in CVI
| Parameter | Dosage | Duration | Result | p-value | Reference |
| Total Symptom Score | 900-1200 mg/day | 6 months | Reduction from 5.7 ± 2.4 to 2.3 ± 1.8 (vs. 4.4 ± 3.0 to 3.0 ± 2.4 for placebo) | < 0.01 | [7] |
| Ankle Circumference | 900-1200 mg/day | 6 months | Significant reduction | < 0.05 | [7] |
| Calf Circumference | 900-1200 mg/day | 6 months | Significant reduction | < 0.05 | [7] |
| Pitting Edema | 900-1200 mg/day | 6 months | Significant improvement vs. placebo | < 0.01 | [7] |
Experimental Protocols
Assessment of Clinical Severity: Venous Clinical Severity Score (VCSS)
Objective: To provide a standardized, dynamic assessment of the severity of chronic venous disease and to monitor changes in response to treatment.[1][5][8][9][10]
Materials:
-
VCSS questionnaire/form
-
Measuring tape
Procedure:
-
The VCSS assesses ten clinical parameters: pain, varicose veins, venous edema, skin pigmentation, inflammation, induration, number of active ulcers, duration of active ulcers, size of active ulcers, and use of compression therapy.[1][8]
-
Each parameter is scored on a scale of 0 (absent/none) to 3 (severe).[1][8]
-
The total score ranges from 0 to 30, with higher scores indicating greater disease severity.[1]
-
The assessment should be performed at baseline and at specified follow-up intervals to track changes over time.
Scoring Guidelines (Abbreviated):
-
Pain: 0 (None) to 3 (Daily pain limiting most activities).[8]
-
Varicose Veins: 0 (None) to 3 (Multiple dilated veins extending above the knee).
-
Venous Edema: 0 (None) to 3 (Edema extending to the thigh).
-
Skin Pigmentation: 0 (None) to 3 (Pigmentation affecting more than the gaiter area).
-
Inflammation: 0 (None) to 3 (Extensive cellulitis).
-
Induration: 0 (None) to 3 (Extensive induration involving most of the gaiter area).
-
Active Ulcer Number: 0 (None) to 3 (3 or more ulcers).
-
Active Ulcer Duration: 0 (None) to 3 (Ulcer present for > 1 year or recurrent).
-
Active Ulcer Size: 0 (None) to 3 (Ulcer > 6 cm in diameter).
-
Use of Compression Therapy: 0 (Not used) to 3 (Full compliance with prescribed therapy).
Measurement of Limb Edema: Leg Circumference
Objective: To quantify changes in lower limb edema as an indicator of treatment efficacy.
Materials:
-
Non-elastic measuring tape
-
Skin marker
Procedure:
-
Identify and mark specific anatomical locations for measurement to ensure consistency. Common sites include the ankle (narrowest point above the malleoli) and the calf (point of maximum circumference).
-
The patient should be in a standardized position (e.g., sitting with feet flat on the floor or standing with weight evenly distributed).[11]
-
Wrap the measuring tape snugly around the limb at the marked location, ensuring it is perpendicular to the long axis of the leg and not compressing the skin.[11]
-
Record the circumference to the nearest millimeter.
-
Repeat the measurement at each follow-up visit under the same conditions.
Assessment of Capillary Fragility: Tourniquet Test (Hess Test)
Objective: To assess the resistance of capillaries to pressure, which can be increased in CVI.
Materials:
-
Sphygmomanometer (blood pressure cuff)
-
Timer
-
Circular template (e.g., 5 cm diameter)
-
Skin marker
Procedure:
-
The patient should be in a resting state.
-
Examine the forearm for any pre-existing petechiae and mark a circular area (e.g., 5 cm in diameter) on the volar surface of the forearm, a few centimeters below the antecubital fossa.
-
Apply the blood pressure cuff to the upper arm.
-
Inflate the cuff to a pressure midway between the patient's systolic and diastolic blood pressure.
-
Maintain this pressure for a standardized duration (e.g., 5 minutes).
-
Deflate the cuff and wait for a specified period (e.g., 2-5 minutes) for any petechiae to appear.
-
Count the number of new petechiae within the marked circle.
-
Grade the result based on the number of petechiae (e.g., Normal: 0-10; Mild: 11-20; Moderate: 21-50; Severe: >50).
Evaluation of Microcirculation: Laser Doppler Flowmetry (LDF)
Objective: To non-invasively assess skin microvascular blood flow.
Materials:
-
Laser Doppler Flowmeter with a probe
-
Heating element for thermal provocation (optional)
Procedure:
-
The patient should be in a temperature-controlled room and acclimatized for at least 20 minutes.
-
Place the LDF probe on the area of interest, typically the gaiter area of the leg (above the medial malleolus).
-
Record baseline blood flow for a stable period (e.g., 5-10 minutes).
-
Thermal Provocation Protocol (Optional): To assess vascular reactivity, a local heating protocol can be employed.
-
Analyze the LDF signal for parameters such as resting flux, peak flux during hyperemia, and time to peak.
Subjective Symptom Assessment: Visual Analogue Scale (VAS) for Pain
Objective: To quantify the subjective experience of pain.[12]
Materials:
-
A 10 cm (100 mm) line with "No pain" at one end (0) and "Worst imaginable pain" at the other end (10 or 100).[12]
Procedure:
-
Explain the scale to the patient.
-
Ask the patient to mark a point on the line that represents their current level of pain.
-
Measure the distance from the "No pain" end to the patient's mark in millimeters. This is the pain score.
-
Repeat the assessment at each study visit.
In Vitro Assessment of Anti-inflammatory and Antioxidant Effects
Objective: To investigate the molecular mechanisms of rutoside in a controlled laboratory setting.
a) Inhibition of Inflammatory Cytokine Production in Endothelial Cells:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.
-
Pre-treat the cells with various concentrations of rutoside for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as TNF-α or lipopolysaccharide (LPS).
-
After an incubation period, collect the cell culture supernatant.
-
Measure the levels of inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the supernatant using ELISA or a multiplex immunoassay.
b) Assessment of NF-κB Activation:
-
Following treatment and stimulation as described above, lyse the cells and prepare nuclear and cytoplasmic extracts.
-
Perform a Western blot to assess the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. An increase in nuclear p65 indicates NF-κB activation.
-
Alternatively, use a reporter gene assay with an NF-κB-driven luciferase reporter to quantify NF-κB transcriptional activity.
c) Evaluation of Antioxidant Activity (Nrf2 Pathway):
-
Treat endothelial cells with rutoside.
-
Measure the expression of Nrf2 and its target antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) using RT-qPCR and Western blotting. An upregulation of these genes suggests activation of the Nrf2 pathway.
-
Assess the intracellular levels of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). A reduction in ROS levels in rutoside-treated cells would indicate antioxidant activity.
d) Measurement of Matrix Metalloproteinase (MMP) Activity:
-
Culture vascular smooth muscle cells or endothelial cells.
-
Treat the cells with rutoside and an appropriate stimulus if necessary.
-
Collect the cell culture supernatant.
-
Measure the activity of specific MMPs (e.g., MMP-2, MMP-9), which are implicated in venous wall remodeling, using zymography or commercially available activity assays.
Visualization of Pathways and Workflows
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. Five-year treatment of chronic venous insufficiency with O-(β-hydroxyethyl)-rutosides: safety aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of hydroxyethylrutosides on capillary filtration in normal volunteers, patients with venous hypertension and in patients with diabetic microangiopathy (a dose comparison study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three treatments for chronic venous insufficiency: escin, hydroxyethylrutoside, and Daflon [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of hydroxyethylrutosides on capillary filtration in moderate venous hypertension: a double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyethylrutosides in elderly patients with chronic venous insufficiency: its efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Rutoside's Therapeutic Potential in Inflammatory Bowel Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of rutoside (rutin) in preclinical models of Inflammatory Bowel Disease (IBD). It includes detailed protocols for inducing and evaluating experimental colitis, as well as methods for assessing the biochemical and molecular effects of rutoside treatment. The information presented is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of rutoside and similar compounds for IBD.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1][2] Current therapeutic strategies have limitations, prompting the investigation of novel treatment modalities.[1][2] Rutoside, a natural flavonoid glycoside, has demonstrated significant anti-inflammatory and antioxidant properties in various experimental models of IBD.[3][4][5] Its therapeutic effects are attributed to its ability to modulate key inflammatory signaling pathways, reduce oxidative stress, and restore intestinal barrier integrity.[6][7]
Mechanism of Action
Rutoside exerts its beneficial effects in IBD through a multi-faceted mechanism of action. It has been shown to:
-
Inhibit Pro-inflammatory Cytokine Production: Rutoside significantly reduces the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][7][8]
-
Suppress Inflammatory Signaling Pathways: Rutoside has been demonstrated to inhibit the activation of crucial signaling pathways implicated in IBD pathogenesis, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7] More recent studies have also implicated its role in inhibiting the NLRP3 inflammasome signaling pathway.[5]
-
Reduce Oxidative Stress: As a potent antioxidant, rutoside mitigates oxidative damage in the inflamed colon by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) while reducing levels of lipid peroxidation markers like Malondialdehyde (MDA).[4][5]
-
Restore Intestinal Barrier Function: Rutoside can help maintain the integrity of the intestinal barrier by regulating the expression of tight junction proteins and promoting the secretion of mucin.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of rutoside treatment in preclinical IBD models as reported in various studies.
Table 1: Effect of Rutoside on Disease Activity Index (DAI) and Macroscopic Colonic Damage
| Animal Model | Rutoside Dosage | Reduction in DAI Score | Improvement in Macroscopic Score | Reference |
| DSS-induced colitis (mice) | 50 mg/kg | Significant decrease | Significant improvement in colon length and reduction in damage | [6] |
| TNBS-induced colitis (rats) | 10, 25 mg/kg | Not explicitly reported as DAI, but reduced colonic damage | Significant reduction in lesion size and inflammation | [3] |
| DSS-induced colitis (mice) | Not specified | Significantly improved | Markedly improved disease activity score and colon length | [9] |
Table 2: Effect of Rutoside on Pro-inflammatory Cytokine Levels
| Cytokine | Animal Model | Rutoside Dosage | % Reduction in Serum/Colon | Reference |
| TNF-α | DSS-induced colitis (mice) | Not specified | >80% reduction in gene expression | [7] |
| TNF-α | TNBS-induced colitis (rats) | Not specified | Significant reduction in serum levels | [4] |
| IL-1β | DSS-induced colitis (mice) | Not specified | Significant decrease in serum and colon | [5] |
| IL-1β | TNBS-induced colitis (rats) | Not specified | Significant reduction in serum levels | [4] |
| IL-6 | DSS-induced colitis (mice) | Not specified | >80% reduction in gene expression | [7] |
| IL-6 | Activated human macrophages | Not specified | Significant decrease in supernatant | [8] |
Table 3: Effect of Rutoside on Oxidative Stress Markers
| Marker | Animal Model | Rutoside Dosage | Observation | Reference |
| MDA | DSS-induced colitis (mice) | Not specified | Decreased levels in colon tissue | [5] |
| MDA | TNBS-induced colitis (rats) | Not specified | Reduced colon tissue lipid peroxidation | [4] |
| SOD | DSS-induced colitis (mice) | Not specified | Enhanced activity in colon tissue | [5] |
| Glutathione (B108866) | TNBS-induced colitis (rats) | 10, 25 mg/kg | Increased colonic glutathione levels | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rutoside's inhibitory effects on key inflammatory signaling pathways in IBD.
Caption: General experimental workflow for evaluating rutoside's efficacy in IBD models.
Detailed Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Animal balance
-
Reagents for Disease Activity Index (DAI) scoring
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
DSS Administration: Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration and duration of administration can be varied to induce different severities of colitis. A common protocol for acute colitis is 3.5% DSS for 5-7 days.[10] For chronic colitis, cyclical administration of a lower DSS concentration (e.g., 1.5-2.5%) for 5-7 days followed by a 7-14 day rest period with regular drinking water can be employed, repeated for 2-3 cycles.[11][12]
-
Treatment: Administer rutoside (e.g., 50 mg/kg, orally) daily, starting from the first day of DSS administration or as a therapeutic intervention after colitis induction.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding) The DAI is the sum of these scores.
-
-
Termination and Sample Collection: At the end of the experiment, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon can be fixed in 10% buffered formalin for histological analysis, and the remaining tissue can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a transmural inflammation that shares features with human Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Wistar rats (200-250 g)
-
Catheter for rectal administration
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.
-
Anesthesia: Anesthetize the rats lightly.
-
TNBS Instillation: Prepare a solution of TNBS in 50% ethanol. A common dose is 10-30 mg of TNBS in 0.25 mL of 50% ethanol per rat.[1] Insert a catheter rectally to a depth of about 8 cm and slowly instill the TNBS solution.[14] Hold the rat in a head-down position for about 1 minute to prevent leakage.
-
Treatment: Administer rutoside (e.g., 10-25 mg/kg, orally) daily, either as a pretreatment or post-treatment.
-
Monitoring and Termination: Monitor the rats for clinical signs of colitis. At the end of the study period (e.g., 2-7 days), euthanize the animals and collect colon tissue for analysis as described for the DSS model.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue homogenate
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize a known weight of colon tissue in 50 mM potassium phosphate buffer containing 0.5% HTAB.[5][8]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Add the supernatant from the tissue homogenate to the reaction mixture.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.[15]
-
-
Calculation: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
Measurement of Oxidative Stress Markers
a. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.
Materials:
-
Colon tissue homogenate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenization: Homogenize colon tissue in a suitable buffer (e.g., KCl solution).[4]
-
Reaction: Add TBA solution and TCA to the homogenate. Heat the mixture at 95°C for 60 minutes.[10]
-
Extraction: After cooling, extract the pink-colored MDA-TBA adduct with n-butanol.
-
Measurement: Measure the absorbance of the butanol layer at 532 nm.[10]
-
Calculation: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg of protein.
b. Superoxide Dismutase (SOD) Activity Assay
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Materials:
-
Colon tissue homogenate
-
Commercially available SOD assay kit (e.g., based on WST-1 method) or reagents for a standard assay (e.g., cytochrome c reduction method)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize colon tissue in an appropriate buffer and centrifuge to obtain the supernatant.
-
Assay: Follow the manufacturer's protocol for the commercial kit.[7][16] These kits typically involve a reaction where superoxide radicals are generated, and the ability of the sample to inhibit the reduction of a chromogenic substrate is measured.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculation: SOD activity is calculated based on the degree of inhibition and is usually expressed as units/mg of protein.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a sensitive method for quantifying the concentration of specific cytokines in biological samples.
Materials:
-
Colon tissue homogenate or serum samples
-
Commercially available ELISA kits for TNF-α, IL-1β, and IL-6[11][17]
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare colon tissue homogenates or collect serum from blood samples.
-
ELISA Protocol: Follow the instructions provided with the commercial ELISA kit. The general steps are:
-
Coating the microplate wells with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody (usually biotinylated).
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Colon tissue lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-phospho-p38, and their total protein counterparts)[18][19]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Extract total protein from colon tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
Conclusion
The protocols and data presented in this document provide a framework for investigating the therapeutic effects of rutoside in preclinical models of IBD. The evidence suggests that rutoside's anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways, make it a promising candidate for further development as a treatment for IBD. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the mechanisms underlying rutoside's beneficial effects.
References
- 1. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.4. Myeloperoxidase (MPO) Activity Assay [bio-protocol.org]
- 4. Determination of MDA in the liver and colon [bio-protocol.org]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. turkjgastroenterol.org [turkjgastroenterol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. stemcell.com [stemcell.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Rutoside precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with rutoside precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My rutoside solution is cloudy immediately after adding it to my aqueous buffer. What is the likely cause?
A1: Immediate cloudiness or precipitation upon adding rutoside to an aqueous buffer is typically due to its low solubility in neutral or acidic aqueous solutions.[1][2] Rutoside is a hydrophobic flavonoid, and direct addition to aqueous media, especially at higher concentrations, will likely cause it to precipitate out of solution.[1]
Q2: I dissolved rutoside in DMSO first, but it still precipitated when I diluted it into my cell culture medium. Why is this happening?
A2: Even when using a dimethyl sulfoxide (B87167) (DMSO) stock solution, precipitation can occur for several reasons:
-
High Final Concentration: The final concentration of rutoside in your medium may exceed its solubility limit in that specific aqueous environment.[1]
-
Improper Dilution: Rapidly adding the concentrated DMSO stock to the medium can cause localized high concentrations of rutoside, leading to precipitation before it can be evenly dispersed.
-
Solvent Shock: The abrupt change in solvent from DMSO to an aqueous medium can cause the poorly soluble rutoside to crash out of solution.
-
Interaction with Media Components: Rutoside may interact with proteins, salts, or other components in the cell culture medium, forming insoluble complexes over time.[1]
Q3: My rutoside solution was initially clear but became cloudy after incubation. What could be the reason?
A3: Delayed precipitation can be caused by a few factors:
-
Temperature Effects: Changes in temperature during incubation can decrease the solubility of rutoside. It's important to ensure your stock solution and media are at the same temperature before mixing.[1]
-
pH Instability: The pH of the cell culture medium can shift during incubation, which can affect the solubility of rutoside.
-
Compound Instability: In some aqueous environments, particularly at alkaline pH, rutoside can degrade over time, which may result in the formation of less soluble degradation products.
Q4: How can I differentiate between rutoside precipitation and microbial contamination?
A4: A microscopic examination can help distinguish between the two:
-
Rutoside Precipitation: Precipitates often appear as non-motile, amorphous, crystalline, or needle-like structures.[3]
-
Microbial Contamination: Bacteria will appear as small, distinct, and often motile particles. Yeast will appear as budding oval shapes, and fungi will form filamentous networks.[3]
A control experiment where rutoside is added to cell-free media and incubated under the same conditions can also help confirm if the issue is precipitation.[3]
Troubleshooting Guides
Issue 1: Rutoside powder is not dissolving in the aqueous buffer.
-
Solution: Rutoside has very poor solubility in water and acidic to neutral buffers.[2][4] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or dimethylformamide (DMF).[1]
Issue 2: Precipitation occurs immediately upon diluting the DMSO stock solution into the aqueous medium.
-
Solution 1: Optimize the Dilution Process.
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).
-
Add the rutoside-DMSO stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even distribution.[5]
-
-
Solution 2: Reduce the Final Concentration. The desired final concentration may be above the solubility limit of rutoside in the specific medium. Perform a solubility test to determine the maximum soluble concentration in your experimental conditions.[1]
-
Solution 3: Use an Intermediate Dilution Step. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium.[5]
Issue 3: The final concentration of DMSO is toxic to my cells.
-
Solution: The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid toxicity, though this can be cell-line dependent.[1] Perform a solvent tolerance test to determine the maximum non-toxic concentration of DMSO for your specific cell line. If the required rutoside concentration necessitates a higher DMSO percentage, consider alternative solubilization strategies or a different experimental approach.
Data Presentation
Table 1: Solubility of Rutoside in Various Solvents and Aqueous Buffers
| Solvent/Buffer System | pH | Approximate Solubility (mg/mL) | Notes |
| Water | Neutral | 0.07[2] | Baseline aqueous solubility is very low. |
| HCl Buffer | 1.2 | Lowest Solubility[2][4] | Rutoside exhibits its lowest solubility in acidic conditions.[2][4] |
| Acetate (B1210297) Buffer | 4.5 | > 0.07[2] | Solubility is slightly higher than in neutral water.[2] |
| Phosphate Buffer | 6.8 | Highest solubility among tested buffers[2][4] | A study reported the highest solubility in this buffer compared to HCl and acetate buffers.[2][4] |
| DMF:PBS (1:5) | 7.2 | ~0.16[2] | A co-solvent system significantly improves aqueous solubility.[2] |
| Aqueous Solution | 11 | Highest Solubility[2] | Solubility is significantly enhanced under alkaline conditions, but stability may be compromised.[2] |
| DMSO | N/A | ~25[2] | Rutoside is readily soluble in DMSO.[2] |
| Dimethylformamide (DMF) | N/A | ~30[2] | Another suitable organic solvent for creating stock solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of a Rutoside Working Solution for In Vitro Assays
This protocol describes the preparation of a rutoside working solution for cell-based assays, minimizing the risk of precipitation.
Materials:
-
Rutoside hydrate (B1144303) powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the vial of rutoside powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to prepare a 10-25 mM stock solution.
-
Add the calculated volume of anhydrous, sterile DMSO to the rutoside powder.
-
Gently vortex or sonicate the vial until the rutoside is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Perform an Intermediate Dilution (Optional but Recommended):
-
If the final desired concentration is low, it is advisable to perform an intermediate dilution of the stock solution in DMSO to ensure accurate pipetting and to reduce the risk of precipitation during the final dilution step.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While gently swirling or vortexing the medium, add the required volume of the rutoside stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is at a non-toxic level for the cells being used (typically ≤ 0.5%).[1]
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final rutoside concentration.
-
-
Storage and Handling:
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
It is highly recommended to prepare the final aqueous working solution fresh for each experiment to minimize the risk of precipitation and degradation over time.
-
Mandatory Visualization
Caption: Troubleshooting workflow for rutoside precipitation.
References
Technical Support Center: Optimizing Rutoside for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of rutoside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a rutoside stock solution for cell culture?
A1: The recommended solvent for preparing a concentrated stock solution of rutoside is Dimethyl Sulfoxide (DMSO).[1][2] Dimethylformamide (DMF) can also be used.[1][2] Rutoside has poor solubility in water, so direct dissolution in cell culture media is not advised.[1][2]
Q2: How should I prepare a concentrated stock solution of rutoside?
A2: To prepare a stock solution, dissolve the rutoside powder in high-purity DMSO.[1][2] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.[1][2] It is advisable to filter-sterilize the stock solution using a 0.22 µm syringe filter before use.[1]
Q3: What are the recommended storage conditions for a rutoside stock solution?
A3: Rutoside stock solutions in DMSO should be stored in small, single-use aliquots to minimize freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[1][2] It is not recommended to store aqueous dilutions for more than a day.[1][2]
Q4: What is a typical effective concentration range for rutoside in cell culture?
A4: The effective concentration of rutoside can vary significantly depending on the cell line and the biological endpoint being measured. For example, in studies on human melanoma cells, a dose-dependent cytotoxic effect was observed in the range of 1 to 50 µM.[3] For human neuroblastoma cells, concentrations of 25 µM, 50 µM, and 100 µM have been used to assess effects on cell viability.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue: Rutoside is precipitating in my cell culture medium.
-
Cause 1: Exceeding Solubility Limit. Rutoside has very low solubility in aqueous solutions like cell culture media.[1][2] Adding a high concentration of the DMSO stock directly to the medium can cause the rutoside to precipitate out.[1]
-
Solution: Perform a serial dilution of your stock solution in the cell culture medium. Add the diluted solution drop-wise to the final volume of media while gently swirling.[1]
-
-
Cause 2: "Solvent Shock". Rapidly diluting the DMSO stock into the aqueous medium can cause a sudden change in polarity, leading to precipitation.[5]
-
Solution: Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium containing serum.[1]
-
-
Cause 3: High Final DMSO Concentration. While DMSO helps to solubilize rutoside, high final concentrations can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% (v/v), to avoid cytotoxicity.[2]
-
Issue: I am not observing the expected biological effect of rutoside.
-
Cause 1: Suboptimal Concentration. The effective concentration of rutoside is cell-type dependent.
-
Solution: Perform a dose-response study to determine the optimal concentration range for your specific cell line. This can be done using a cell viability assay like the MTT assay.
-
-
Cause 2: Instability of Rutoside. Rutoside in aqueous solutions can degrade over time.
-
Cause 3: Cell Culture Conditions. The pH and other components of the cell culture medium can influence the activity of rutoside.[5]
-
Solution: Ensure your cell culture conditions are optimal and consistent across experiments.
-
Data Presentation
Table 1: Solubility of Rutoside in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 25 mg/mL to 100 mg/mL | [1][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][7] |
| Ethanol | ~37 mg/mL | [1] |
| Methanol | ~43 mg/mL | [1] |
| Water | ~0.12 mg/mL | [1] |
| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | [1][7] |
Table 2: Reported IC50 Values of Rutoside in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| RPMI-7951 | Human Melanoma | 64.49 ± 13.27 | [3] |
| SK-MEL-28 | Human Melanoma | 47.44 ± 2.41 | [3] |
| SiHa | Cervical Cancer | 125.43 | [8] |
| 786-O | Renal Cancer | 45.2 | [9] |
Experimental Protocols
Protocol 1: Preparation of Rutoside Stock Solution
-
Materials: Rutoside hydrate (B1144303) powder, cell culture grade DMSO, sterile microcentrifuge tubes, 0.22 µm syringe filter.
-
Procedure: a. In a sterile environment, weigh the desired amount of rutoside powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).[2] c. Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, use a 37°C water bath or an ultrasonic bath for 5-10 minutes to aid dissolution.[1][2] d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1] e. Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Determination of Cell Viability using MTT Assay
-
Materials: 96-well plates, cells of interest, complete culture medium, rutoside stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of rutoside in the complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Remove the old medium from the cells and replace it with the medium containing different concentrations of rutoside. Include a vehicle control (medium with DMSO only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). e. After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. f. Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at a wavelength of 570 nm using a microplate reader. h. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Workflow for determining rutoside's effect on cell viability.
Simplified signaling pathways modulated by rutoside.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Novel Approach to Unraveling the Apoptotic Potential of Rutin (Bioflavonoid) via Targeting Jab1 in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Rutoside under different pH and temperature
Technical Support Center: Stability of Rutoside
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of rutoside (rutin) under various experimental conditions. Understanding the factors that influence rutoside's stability is critical for accurate analytical measurements, developing stable formulations, and ensuring the efficacy of rutoside-based products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting rutoside stability?
A1: The stability of rutoside is significantly influenced by several environmental factors. The most critical are:
-
pH: Rutoside is susceptible to degradation in both acidic and alkaline conditions, with stability being highly pH-dependent.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation, primarily through hydrolysis.[1][3]
-
Oxidation: As a flavonoid, rutoside is prone to oxidative degradation.[4]
-
Light: Exposure to light, particularly UV, can cause photodegradation.[1]
Q2: What are the main degradation products of rutoside?
A2: Under stress conditions, rutoside primarily degrades via hydrolysis of its glycosidic bond. This cleavage results in the formation of its aglycone, quercetin (B1663063) , and the disaccharide, rutinose .[1] Under more severe conditions, such as high temperatures, quercetin can degrade further into smaller phenolic compounds like 3,4-dihydroxybenzoic acid (protocatechuic acid) and catechol.[1][5] The sugar moiety, rutinose, can also break down into products like 5-hydroxymethylfurfural (B1680220) and 5-methylfurfural.[1][6]
Q3: How does pH affect the stability of rutoside?
A3: Rutoside's stability profile is distinctly different in acidic versus alkaline environments. While it is more soluble at a high pH, it is also less stable.[2][7] For instance, at pH 11, a 10% degradation was observed within just 30 minutes.[2][7][8] Conversely, some studies show that rutoside is relatively stable in acidic media, with one forced degradation study reporting only 6.65% degradation under acidic stress.[9][10] However, other reports suggest susceptibility to acidic conditions as well.[4][11] For general storage, a neutral to slightly acidic pH is often recommended to balance stability and solubility.[2]
Q4: How does temperature influence rutoside degradation?
A4: Temperature is a critical factor in rutoside stability. Increased temperatures significantly accelerate the rate of hydrolysis and subsequent degradation.[1] Studies have shown that at 70°C, less than 10% of rutoside degrades after two hours, but at 130°C, total degradation occurs within 30 minutes.[3] The thermal degradation of rutoside has been shown to follow first-order kinetics.[6][12]
Q5: What is the general degradation pathway of rutoside?
A5: The degradation of rutoside is a multi-step process. It begins with the hydrolysis of the glycosidic bond, followed by the breakdown of its primary degradation products.
Section 2: Data Summary on Rutoside Stability
For ease of reference, the effects of pH and temperature on rutoside stability are summarized below.
Table 1: Effect of pH on Rutoside Stability
| pH Condition | Observation | Reference |
| Acidic Media | Relatively stable; one study reported only 6.65% degradation. | [9][10] |
| pH 3-7 | Generally considered stable. | [8] |
| pH 9 | Solubility begins to decrease significantly below this pH. | [7] |
| pH 11 | Highest aqueous solubility but unstable; ~10% degradation in 30 mins. | [2][7][8] |
Table 2: General Effect of Temperature on Rutoside Degradation
| Temperature | Observation | Reference |
| 70°C | Low degradation (<10% after 2 hours). | [3] |
| 90°C | Significant degradation (>50%). | [13] |
| 100°C | Intensified loss of the compound. | [13] |
| 130°C | Complete degradation within 30-40 minutes. | [3][13] |
| 120-220°C | Degradation to quercetin follows first-order kinetics. | [6][14] |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating properties of analytical methods.[15][16][17] The goal is typically to achieve 5-20% degradation of the active ingredient.[15][16]
Protocol 2: Sample HPLC Method for Rutoside Stability Analysis
Several reversed-phase HPLC (RP-HPLC) methods are suitable for separating rutoside from its degradation products.[1] Below is a composite protocol based on validated methods.[9][10][11]
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm).[4][11]
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of acidified water/buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector set to 259 nm.[11]
-
Column Temperature: 35-50°C to ensure reproducible retention times.[5][18]
-
Injection Volume: 20 µL.[11]
-
Sample Preparation: Dissolve samples in a suitable solvent (e.g., methanol (B129727) or the mobile phase) and filter through a 0.45 µm syringe filter before injection.
Section 4: Troubleshooting Guide
Issue: Poor peak shape (fronting or tailing) in HPLC analysis.
-
Possible Cause 1: Column Overload. Injecting a sample that is too concentrated can saturate the column stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH can affect the ionization state of rutoside and its degradants, leading to poor peak shape.
Issue: Inconsistent retention times for rutoside and its degradants.
-
Possible Cause 1: Temperature Fluctuations. The column temperature can significantly affect retention times.
-
Solution: Use a column thermostat to maintain a constant and controlled temperature throughout the analysis.
-
-
Possible Cause 2: Pump Issues. Inconsistent flow from the HPLC pump due to air bubbles or faulty seals can cause retention time drift.
-
Solution: Degas your mobile phase thoroughly. Check the pump for leaks and ensure pump seals are in good condition.
-
Issue: Poor separation between rutoside and its primary degradant, quercetin.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of aqueous buffer to organic solvent may not be ideal for resolving these two compounds.
-
Solution: Adjust the mobile phase composition. A slight decrease in the percentage of the organic solvent (e.g., acetonitrile) will increase retention and may improve resolution. Consider switching from an isocratic to a gradient method.[1]
-
-
Possible Cause 2: Column Inefficiency. The column may be old or not suitable for the separation.
-
Solution: Try a new column of the same type or consider a column with a different stationary phase or a smaller particle size for higher efficiency.[1]
-
Issue: Rutoside precipitation when preparing aqueous solutions.
-
Possible Cause: Poor Aqueous Solubility. Rutoside has very poor solubility in neutral and acidic aqueous solutions.[2]
-
Solution: First, dissolve the rutoside in a small amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while stirring to reach the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experiment.[2]
-
Issue: My rutoside solution is changing color.
-
Possible Cause: Degradation. A color change, especially in alkaline solutions, is a visual indicator of chemical degradation.[2]
-
Solution: Prepare rutoside solutions fresh before each experiment. Protect solutions from light and high temperatures to minimize degradation. Avoid prolonged storage, particularly at alkaline pH.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability indicating RP-HPLC method for the simultaneous estimation of Quercetin and Rutin in bulk drug | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. sgs.com [sgs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Rutoside Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor absorption of rutoside in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does rutoside exhibit poor oral bioavailability?
A1: Rutoside, a flavonoid glycoside, has low bioavailability primarily due to its poor aqueous solubility, high rate of metabolism, and rapid excretion.[1][2] These factors collectively limit its absorption from the gastrointestinal tract and its overall therapeutic potential when administered orally.[1]
Q2: What are the primary metabolic pathways for rutoside?
A2: In the intestines, rutoside can be metabolized by enzymes and microflora.[3] After absorption, it undergoes extensive phase II metabolism, where it is converted into glucuronidated and sulfated forms of its aglycone, quercetin (B1663063).[4] In fact, following oral administration in rats, only these quercetin conjugates are typically detected in the bloodstream, not the parent rutoside or quercetin.[4] The enzyme quercitrinase, found in Aspergillus flavus, is also involved in the catabolic pathway of rutoside.[1][5]
Q3: What are the leading strategies to enhance the oral absorption of rutoside?
A3: Several formulation strategies have been developed to overcome the biopharmaceutical challenges of rutoside. These include:
-
Phospholipid Complexes (Phytosomes): Complexing rutoside with phospholipids (B1166683) enhances its lipophilicity, improving its ability to pass through biological membranes.[6][7][8]
-
Lipid-Based Nanoformulations: Encapsulating rutoside in systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its solubility and protect it from degradation.[9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of poorly soluble drugs like rutoside.[11]
-
Solid Dispersions: Dispersing rutoside in a solid matrix, often with a hydrophilic polymer, can increase its surface area, improve wettability, and enhance its dissolution rate.[12][13]
-
Cyclodextrin (B1172386) Complexation: Encapsulating rutoside within cyclodextrin molecules can significantly increase its aqueous solubility and stability.[14][15]
Q4: How do rutoside-phospholipid complexes improve absorption?
A4: Rutoside-phospholipid complexes, often called phytosomes, are formed by binding rutoside to a phospholipid like phosphatidylcholine.[8] This complex acts as a lipid-compatible entity that can more easily permeate the lipid-rich membranes of enterocytes in the intestine.[7] This strategy improves both water and n-octanol solubility, facilitating better overall absorption and bioavailability.[6]
Q5: What is the mechanism of action for rutoside's anti-inflammatory effects?
A5: Rutoside exerts anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16] It also suppresses the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of genes involved in inflammation.[16] Additionally, its strong antioxidant properties help to neutralize reactive oxygen species (ROS), which contribute to inflammatory processes.[16]
Troubleshooting Guide
Problem 1: My rutoside formulation shows poor in vivo bioavailability despite good in vitro dissolution.
-
Possible Cause 1: Intestinal Metabolism. Rutoside is subject to significant metabolism by intestinal enzymes and microflora.[3] Your formulation may be releasing the drug effectively, but it is being rapidly metabolized before it can be absorbed systemically.
-
Troubleshooting Step: Consider co-administration with inhibitors of relevant metabolic enzymes, if ethically permissible for your study. More practically, focus on formulations like phospholipid complexes that protect the molecule and facilitate direct absorption, potentially bypassing some metabolic pathways.[7]
-
Possible Cause 2: Efflux Transporters. Intestinal transport proteins like P-glycoprotein (P-gp) and multidrug-resistant proteins (MRPs) can actively pump rutoside out of the enterocytes and back into the intestinal lumen, limiting its net absorption.[3]
-
Troubleshooting Step: Incorporate excipients known to inhibit efflux transporters into your formulation. For example, some surfactants used in SEDDS or nanoformulations can have P-gp inhibitory effects.
Problem 2: The plasma concentration (Cmax) of rutoside in my animal model is very low and inconsistent.
-
Possible Cause: Poor Solubility and Dissolution. The inherent low aqueous solubility of rutoside is a major limiting factor.[2] If the formulation does not adequately enhance solubility in the gastrointestinal environment, absorption will be minimal and erratic.
-
Troubleshooting Step: Switch to a more robust solubilization strategy. Solid dispersions, particularly those prepared by spray drying, can create stable amorphous forms of the drug with significantly improved dissolution.[12][17] Alternatively, lipid-based systems like NLCs or SEDDS are highly effective at improving the solubility and absorption of lipophilic compounds.[10][11]
-
Visualization: General Workflow for Bioavailability Enhancement.
Caption: Experimental workflow for developing and testing enhanced rutoside formulations.
Problem 3: My nanoformulation is unstable and shows particle aggregation.
-
Possible Cause: Insufficient Stabilization. The stability of colloidal systems like nanoparticles depends on having sufficient surface charge (Zeta Potential) or steric hindrance to prevent aggregation.[9]
-
Troubleshooting Step 1: Increase the concentration of the stabilizer or surfactant in your formulation. For solid lipid nanoparticles, a polymer like PVA can provide steric stabilization.[9]
-
Troubleshooting Step 2: Evaluate the Zeta Potential (ZP) of your nanoparticles. A ZP value greater than |30| mV generally indicates good electrostatic stability. If the ZP is low, consider using a charged surfactant or polymer to increase surface charge.[9]
-
Troubleshooting Step 3: Optimize the homogenization or ultrasonication process. Excessive energy input can sometimes lead to instability, while insufficient energy may result in a broad particle size distribution, which is prone to Ostwald ripening and aggregation.
Problem 4: How can I confirm the formation of a rutoside-phospholipid complex?
-
Possible Cause: Incomplete reaction or physical mixture formation. Simply mixing rutoside and phospholipids will not form a complex. Specific preparation conditions are required.
-
Troubleshooting Step: Use multiple analytical techniques to confirm complexation:
-
FTIR Spectroscopy: Look for shifts in the characteristic peaks of rutoside and the phospholipid, indicating the formation of new interactions.[6]
-
Differential Scanning Calorimetry (DSC): The sharp endothermic peak corresponding to the melting point of crystalline rutoside should disappear or shift to a lower temperature in the complex, indicating a change in its physical state.[8][18]
-
X-Ray Powder Diffractometry (XRPD): The diffraction pattern of the complex should show a loss of the characteristic crystalline peaks of rutoside, indicating its conversion to an amorphous or less crystalline state.[6][18]
-
-
Visualization: Phospholipid Complex Absorption Mechanism.
Caption: Mechanism of enhanced rutoside absorption via phospholipid complexation.
Data Tables
Table 1: Solubility Enhancement of Rutoside Formulations
| Formulation Type | Solvent | Solubility of Pure Rutoside | Solubility of Formulated Rutoside | Fold Increase | Reference |
| Phospholipid Complex | Water | 2.88 µg/mL | 45.71 µg/mL | ~15.9x | [6] |
| Phospholipid Complex | n-Octanol | 68.17 µg/mL | 245.18 µg/mL | ~3.6x | [6] |
Table 2: Comparative Pharmacokinetic Parameters of Rutoside Formulations in Animal Models
Pharmacokinetic parameters are highly dependent on the animal model, dose, and analytical method. This table provides an example of expected improvements.
| Formulation | Animal Model | Dose | Cmax (Max. Concentration) | Tmax (Time to Max.) | AUC (Total Exposure) | Bioavailability Increase | Reference |
| Rutoside Suspension | Rats | - | Low | - | Low | Baseline | [10] |
| Rutin-NLCs | Rats | - | Significantly Higher | - | Significantly Higher | Yes | [10] |
| Rutin (B1680289) (NaR) | - | - | Lower | - | Lower | Baseline | [19] |
| Rutin Nanoformulation (NanoR) | - | - | Higher | Shorter | Higher | Yes | [19] |
| Rutin Alone | Beagle Dogs | - | Low | - | Low | Baseline | [14] |
| Rutin-HP-β-CyD Complex | Beagle Dogs | - | Significantly Higher | - | Significantly Higher | Yes | [14] |
Experimental Protocols
Protocol 1: Preparation of Rutoside Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization technique.[9]
-
Materials: Rutoside, Palmitic acid (solid lipid), Polyvinyl alcohol (PVA) (stabilizer), Deionized water.
-
Lipid Phase Preparation: Melt the palmitic acid by heating it to a temperature approximately 10-15°C above its melting point. Disperse the accurately weighed rutoside into the molten lipid.
-
Aqueous Phase Preparation: Dissolve the PVA (e.g., 1% w/v) in deionized water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the hot pre-emulsion to high-power probe ultrasonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, entrapping the rutoside to form solid lipid nanoparticles.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Rutoside-Phospholipid Complex
This protocol is based on the solvent evaporation method.[6][8][18]
-
Materials: Rutoside, Phosphatidylcholine (e.g., from soy), and a suitable organic solvent (e.g., ethanol (B145695) or dichloromethane).
-
Dissolution: Dissolve rutoside and phosphatidylcholine in the organic solvent in a specific molar ratio (e.g., 1:1 or 1:2) in a round-bottom flask.
-
Complex Formation: Stir the solution at room temperature for a defined period (e.g., 2-3 hours) to allow for complex formation.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C). A thin film of the complex will form on the flask wall.
-
Drying: Place the flask in a vacuum desiccator overnight to remove any residual solvent.
-
Collection: Scrape the dried complex from the flask and store it in an airtight container, protected from light and moisture.
-
Characterization: Confirm the formation of the complex using FTIR, DSC, and XRPD analysis as described in the troubleshooting section.
Protocol 3: Preparation of Rutoside-Loaded Zein (B1164903) Nanoparticles
This protocol is based on the antisolvent precipitation method.[20]
-
Materials: Rutoside, Zein, Carboxymethyl starch (CMS) (stabilizer), 75% Ethanol, Deionized water.
-
Aqueous Phase: Dissolve CMS in deionized water and stir for at least 2 hours to create a stock solution.
-
Organic Phase: Dissolve zein in 75% ethanol with agitation (e.g., 600 rpm) for 1 hour. Then, add rutoside to this solution and continue stirring in the dark for another hour.
-
Precipitation: Add the organic phase (zein-rutoside solution) dropwise into the aqueous CMS solution (e.g., at a volume ratio of 1:4) under continuous agitation (600 rpm). Stir for 1 hour in the dark.
-
Solvent Removal: Remove the ethanol from the nanoparticle suspension using a rotary evaporator (e.g., 40°C, -0.1 MPa).
-
Purification: Centrifuge the suspension at low speed (e.g., 1000 x g) to remove any large aggregates or unencapsulated rutoside.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a stable powder for long-term storage and characterization.
Signaling Pathway
Visualization: Rutoside's Anti-Inflammatory Signaling Modulation
Caption: Rutoside inhibits inflammation by suppressing NF-κB and scavenging ROS.
References
- 1. Rutin - Wikipedia [en.wikipedia.org]
- 2. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption and Metabolism Characteristics of Rutin in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Rutin-phospholipid complex: an innovative technique in novel drug delivery system- NDDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Rutin? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. japsonline.com [japsonline.com]
- 19. Orally delivered rutin in lipid-based nano-formulation exerts strong antithrombotic effects by protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Rutoside in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rutoside (also known as rutin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges I should be aware of when working with rutoside?
A1: The primary challenges associated with the experimental use of rutoside are its low aqueous solubility, potential for instability under certain conditions, and the possibility of interference in various biochemical assays.[1][2][3][4] Its poor solubility can also lead to low bioavailability and limited cell membrane penetration in in-vivo and in-vitro models, respectively.[1][5]
Q2: How can I improve the solubility of rutoside in my aqueous experimental buffers?
A2: Several methods can be employed to enhance the aqueous solubility of rutoside. The most common approaches include:
-
Using Co-solvents: Prepare a stock solution in an organic solvent such as DMSO or DMF, and then dilute it into your aqueous buffer.[6] Ensure the final concentration of the organic solvent is low and consistent across all experimental and control groups to avoid solvent-induced artifacts.
-
pH Adjustment: Rutoside's solubility significantly increases in alkaline conditions (pH > 7.5) due to the ionization of its hydroxyl groups.[2][3]
-
Complexation with Cyclodextrins: Inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively increase the aqueous solubility of rutoside.[2][5]
Q3: My rutoside solution appears to precipitate out over time. How can I prevent this?
A3: Precipitation is a common issue stemming from rutoside's low aqueous stability.[2] To mitigate this:
-
Maintain Alkaline pH: Use a buffered solution with a pH above 7.5 to keep rutoside in its more soluble ionized form.[2]
-
Control Co-solvent Concentration: When using co-solvents, avoid drastic dilutions that lower the organic solvent concentration too quickly, which can cause precipitation.
-
Temperature Control: Ensure a consistent working temperature, as solubility can be temperature-dependent. Supersaturated solutions may precipitate upon cooling.[2]
-
Use Stabilizing Agents: For long-term experiments, consider using cyclodextrins or formulating rutoside into nanoparticles to prevent aggregation and precipitation.[2]
Q4: I am observing high variability in my antioxidant assays (e.g., DPPH, ABTS) with rutoside. What could be the cause?
A4: High variability in antioxidant assays with rutoside can be attributed to several factors:
-
Incomplete Dissolution: If rutoside is not fully dissolved, its antioxidant capacity will be underestimated, leading to inconsistent results.[6]
-
Pro-oxidant Activity: Under specific conditions, flavonoids like rutoside can exhibit pro-oxidant activity, which can interfere with the assay.[6]
-
Reaction Kinetics: Rutoside has fast reaction kinetics with radicals like DPPH. Ensure standardized and sufficient incubation times for the reaction to reach completion.[6]
-
Light and Temperature Sensitivity: DPPH and ABTS radicals are light-sensitive, and reaction rates can be temperature-dependent. Perform assays under controlled light and temperature conditions.[6]
Q5: How does rutoside exert its antioxidant effects?
A5: Rutoside acts as an antioxidant through both direct and indirect mechanisms.
-
Direct Activity: Its chemical structure allows it to directly scavenge free radicals and chelate metal ions.[7]
-
Indirect Activity: A key indirect mechanism is the modulation of cellular signaling pathways, most notably the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.[7]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Low cellular uptake or efficacy | Poor cell permeability due to rutoside's hydrophilic nature.[1] | 1. Use a suitable vehicle (e.g., low concentration of DMSO) to aid membrane transport. 2. Consider using a delivery system like nanoparticles or liposomes. 3. Increase incubation time to allow for sufficient uptake. |
| Cell toxicity observed at expected non-toxic concentrations | Cytotoxicity of the solvent (e.g., DMSO) at higher concentrations. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% v/v). 2. Include a vehicle control group in your experiment. |
| Precipitation in cell culture media | Low solubility and stability of rutoside in the culture medium. | 1. Prepare fresh rutoside solutions for each experiment. 2. Visually inspect the media for any signs of precipitation before and during the experiment. 3. Consider using a more stable, soluble derivative or formulation if the problem persists. |
Issue 2: Inaccurate Quantification by HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad or tailing peaks | Inappropriate mobile phase composition or pH. | 1. Optimize the mobile phase, for instance, a mixture of OPA buffer at pH 2.4 and Acetonitrile (50:50 v/v) has been shown to be effective.[8][9] 2. Ensure the column is properly conditioned. |
| Poor resolution from other components | Suboptimal column or mobile phase. | 1. Use a suitable column, such as an Inertsil ODS (250x4.6mm, 5µ).[8][9] 2. Adjust the mobile phase gradient or composition to improve separation. |
| Low recovery or signal intensity | Degradation of rutoside during sample preparation or storage. | 1. Prepare samples fresh and protect them from light and high temperatures. 2. Validate the stability of rutoside in your sample matrix and storage conditions. Solutions have been shown to be stable for up to 24 hours under specific conditions.[8][9] |
Quantitative Data Summary
Table 1: Solubility of Rutoside in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.125 mg/mL | [6] |
| Aqueous Media (pH 7.5) | ~0.8 mg/mL | [2] |
| DMSO | ~25 mg/mL | [6] |
| DMF | ~30 mg/mL | [6] |
Table 2: Rutoside Concentration Ranges for HPLC Linearity
| Compound | Concentration Range (µg/mL) | Reference |
| Rutoside | 25-150 | [8][9] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from methodologies for assessing the antioxidant capacity of rutoside.[7]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare a stock solution of rutoside in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions of the rutoside stock solution to obtain the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each rutoside dilution or standard antioxidant to the wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the control andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the sample.Asample -
Plot the percentage of scavenging activity against the concentration to determine the IC50 value.
-
Protocol 2: RP-HPLC Method for Rutoside Quantification
This protocol is based on a validated method for the simultaneous estimation of rutoside with other compounds.[8][9]
-
Chromatographic Conditions:
-
Column: Inertsil ODS (250x4.6mm, 5µ)
-
Mobile Phase: A mixture of OPA buffer (pH 2.4) and Acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 257nm
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of rutoside standard in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution to fall within the linear range (e.g., 25-150 µg/ml).
-
Prepare sample solutions by extracting and diluting them to an expected concentration within the linear range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the rutoside peak based on the retention time of the standard.
-
Quantify the amount of rutoside in the sample by comparing the peak area with the standard curve.
-
Visualizations
References
- 1. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijlpr.com [ijlpr.com]
- 9. ajphs.com [ajphs.com]
Technical Support Center: Rutoside Stability and Storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of Rutoside (also known as Rutin). Proper handling is crucial to ensure the integrity and efficacy of this flavonoid glycoside in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Rutoside degradation?
A1: Rutoside is susceptible to degradation from several environmental factors. The primary causes are:
-
pH: Rutoside is more soluble in alkaline conditions, but this environment also accelerates its degradation.[1][2] It is susceptible to degradation under both acidic and oxidative stress conditions, with hydrolysis occurring under strongly acidic conditions at high temperatures.[2][3]
-
Temperature: Elevated temperatures promote hydrothermal degradation.[4][5] Studies show that the degradation of Rutoside to its aglycone, quercetin (B1663063), follows first-order kinetics and is temperature-dependent.[5][6]
-
Light: Exposure to light, particularly UV light, can cause significant photodegradation.[7][8] The gradual darkening of the pale yellow crystalline powder upon exposure to light is an indicator of this process.[9]
-
Oxidation: As a potent antioxidant, Rutoside is itself prone to oxidation.[10][11] Its antioxidant activity involves scavenging free radicals, which by its nature alters the molecule.[12]
-
Hydrolysis: The glycosidic bond in Rutoside can be cleaved through acid, alkaline, or enzymatic hydrolysis to yield quercetin and the disaccharide rutinose.[13][14][15]
Q2: What are the ideal storage conditions for solid Rutoside?
A2: For optimal stability, solid Rutoside (or Rutoside trihydrate) should be stored in a cool, dry, and well-ventilated area.[16] Key recommendations include:
-
Store in tightly sealed, original containers to prevent moisture uptake.[16][17]
-
Protect from light by using amber vials or storing in a dark location.[18]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[19][20]
Q3: How should I prepare and store Rutoside solutions to minimize degradation?
A3: Rutoside has low solubility in water, which complicates solution preparation.[21]
-
Preparation: For many applications, it is common to first dissolve Rutoside in an organic solvent like DMSO or dimethylformamide (DMF) before diluting it into an aqueous buffer at the desired pH.[2]
-
pH Considerations: While solubility is highest at an alkaline pH (e.g., pH 11), stability is compromised.[1][2] A neutral to slightly acidic pH is often the best compromise for balancing solubility and stability in aqueous solutions for short-term storage.[2]
-
Storage: Always use freshly prepared solutions whenever possible.[2] If short-term storage is necessary, store solutions at 2-8°C, protected from light. Solutions are reported to be stable for up to 24 hours under specific chromatographic conditions.[22]
Q4: My Rutoside solution has changed color. What does this indicate?
A4: A color change, particularly a yellowing or browning, is a common indicator of Rutoside degradation.[2][9] This can be caused by oxidation or decomposition into smaller phenolic compounds, especially under alkaline conditions or upon exposure to light.[2] If you observe a color change, it is recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.
Troubleshooting Guide
Issue 1: I'm observing unexpected peaks in my HPLC/UPLC chromatogram.
-
Possible Cause: These peaks may correspond to degradation products of Rutoside. Under various stress conditions, Rutoside primarily degrades into its aglycone, Quercetin , and the sugar moiety, rutinose.[7] Further degradation of Quercetin can lead to the formation of phenolic acids such as 3,4-dihydroxybenzoic acid and catechol .[6][7]
-
Solution:
-
Confirm Identity: Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and compare them to known degradation products.
-
Review Storage: Check the storage conditions (light exposure, temperature, pH of the solvent) of your stock solution and samples.
-
Optimize Separation: If peaks are not well-resolved, adjust the mobile phase composition or use a gradient elution to improve separation from the parent Rutoside peak.[7]
-
Issue 2: My experimental results are inconsistent or show reduced biological activity.
-
Possible Cause: The Rutoside in your solution may have degraded, leading to a lower effective concentration and the presence of other compounds. The biological activity of Rutoside can differ significantly from its degradation products like Quercetin.[15]
-
Solution:
-
Prepare Fresh Solutions: Always prepare Rutoside-containing media or buffers fresh before each experiment. Avoid storing Rutoside in alkaline solutions for prolonged periods.[2]
-
Perform a Purity Check: Use a validated stability-indicating method, such as RP-HPLC, to check the purity of your stock solution before use.
-
Control Environmental Factors: Ensure your experimental setup minimizes exposure to light and high temperatures.
-
Quantitative Stability Data
The following tables summarize quantitative data on Rutoside stability under various conditions.
Table 1: Stability of Formulated Rutoside Tablets Data from a 150-day stability study of a formulated Rutoside tablet.
| Storage Condition | Time (days) | Assay (%) |
| Room Temperature | 150 | 96.33 |
| 40°C | 150 | 91.69 |
| Source:[21] |
Table 2: Effect of pH on Rutoside Concentration in Aqueous Solution
| pH | Time | Concentration Change |
| 11.0 | 30 minutes | ~10% decrease |
| Source:[1][2] |
Table 3: Forced Degradation Study Results Percentage of Rutoside degraded under various stress conditions.
| Condition | Degradation (%) |
| Acidic Media | 6.65 (very stable) |
| Alkaline Media | (less stable) |
| Source:[23] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Rutoside
This protocol outlines a general method for assessing the stability of Rutoside and separating it from its primary degradation products.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 x 4.6mm, 5µm) or equivalent.[22]
-
Mobile Phase: Isocratic mixture of OPA buffer (pH 2.4) and Acetonitrile (50:50 v/v).[22] Alternatively, a gradient elution can be used for complex mixtures.[7]
-
Flow Rate: 1.0 mL/min.[22]
-
Detection Wavelength: 257 nm.[22]
-
Column Temperature: 30-35 °C.[18]
-
-
Sample Preparation:
-
Prepare a stock solution of Rutoside in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
For stress studies (forced degradation), expose the Rutoside solution to various conditions (e.g., acid, base, heat, light, oxidation) according to ICH guidelines.
-
Dilute the samples to an appropriate concentration (e.g., 25-150 µg/ml) with the mobile phase before injection.[22]
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the Rutoside peak.
-
Calculate the percentage of degradation by comparing the peak area of Rutoside in the stressed sample to that of an unstressed control sample.
-
Visualizations
Below are diagrams illustrating key concepts related to Rutoside degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. What is the mechanism of Rutin? [synapse.patsnap.com]
- 11. drrathresearch.org [drrathresearch.org]
- 12. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. Rutoside Trihydrate [drugfuture.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijlpr.com [ijlpr.com]
- 23. tandfonline.com [tandfonline.com]
Rutoside assay interference from other flavonoids
Welcome to the technical support center for rutoside (rutin) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interference from other flavonoids during rutoside quantification.
Frequently Asked Questions (FAQs)
Q1: Why is interference from other flavonoids a concern in rutoside assays?
A: Rutoside is a flavonoid glycoside, consisting of the flavonol quercetin (B1663063) and the disaccharide rutinose. Many other flavonoids, particularly quercetin itself, share a similar core chemical structure. This structural similarity leads to overlapping physical and chemical properties, which can cause significant interference in analytical assays. For instance, in UV-Vis spectrophotometry, the overlapping absorption spectra of rutoside and other flavonoids, like quercetin, can lead to inaccurate, often overestimated, quantification.[1][2]
Q2: Which flavonoids most commonly interfere with rutoside analysis?
A: The most common interfering flavonoid is quercetin, the aglycone of rutoside. Other structurally related flavonoids that are often present in the same samples and can cause interference include isoquercetin, kaempferol, and luteolin.[3][4][5]
Q3: Can I use a simple UV-Vis spectrophotometric method to quantify rutoside in a complex sample like a plant extract?
A: While simple UV-Vis spectrophotometry is a rapid and accessible technique, it is highly susceptible to interference from other flavonoids due to spectral overlap.[2][6] Using this method for complex mixtures without proper validation and correction methods can produce unreliable results. However, techniques like simultaneous equation methods or derivative spectrophotometry can be employed if the major interfering compounds are known and standards are available.[2][7] For complex samples, High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification.[8][9]
Q4: What is the best analytical method to avoid interference?
A: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for accurately quantifying rutoside in the presence of other flavonoids.[8][10] HPLC separates the individual compounds in the mixture before detection, allowing for precise quantification of rutoside without interference.[3] Coupling HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS) further enhances selectivity and identification.[5]
Q5: How does pH affect spectrophotometric analysis of rutoside?
A: The UV-Vis absorption spectra of flavonoids are pH-sensitive. Changing the pH can cause shifts in the maximum absorption wavelength (λmax). This property can sometimes be exploited to resolve overlapping spectra. For example, in an alkaline solution (pH 10.0), the λmax of rutoside shifts to around 400 nm, while quercetin's shifts to 320 nm, which can aid in their differentiation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during rutoside quantification.
Issue 1: Inaccurate Results with UV-Vis Spectrophotometry
-
Problem: The concentration of rutoside measured by a standard UV-Vis spectrophotometric assay is unexpectedly high or inconsistent.
-
Probable Cause: Spectral interference from other flavonoids or phenolic compounds present in the sample. Rutoside and its aglycone, quercetin, have very close absorption maxima in neutral solvents.[2][6]
-
Solutions:
-
Method Validation: Analyze a pure rutoside standard and a standard of the suspected interfering flavonoid (e.g., quercetin) to understand their spectral overlap under your experimental conditions.
-
Use a Chromatographic Method: Switch to an HPLC-based method for reliable separation and quantification. This is the most robust solution.[3][10]
-
Apply a Correction Method: If HPLC is not available, use the simultaneous equation method. This involves measuring the absorbance of the sample at two different wavelengths (e.g., the λmax of rutoside and the λmax of the primary interfering flavonoid) and solving a set of simultaneous equations.[2]
-
pH Adjustment: Investigate the effect of pH on your sample's spectrum. Adjusting the pH to an alkaline state (e.g., pH 10) can shift the λmax of rutoside and quercetin apart, potentially allowing for more accurate measurement.[1]
-
Issue 2: Poor Peak Resolution in HPLC Analysis
-
Problem: In an HPLC chromatogram, the peak for rutoside is not well-separated from other peaks, leading to co-elution and inaccurate quantification.
-
Probable Cause: The chromatographic conditions (mobile phase, column, gradient) are not optimized for your specific sample matrix.
-
Solutions:
-
Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (often containing an acid like acetic or phosphoric acid to improve peak shape).[3][11]
-
Implement Gradient Elution: If using an isocratic method (constant mobile phase composition), switch to a gradient elution. A gradient method, where the mobile phase composition changes over time, provides better separation for complex samples containing compounds with a wide range of polarities.[3]
-
Change the Column: The choice of stationary phase is critical. A C18 column is most common, but trying a different column (e.g., a different brand of C18, a C8, or a Phenyl-Hexyl column) may provide the necessary selectivity.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase the run time. Optimizing the column temperature can also affect selectivity.[10]
-
Data Presentation
Table 1: Physicochemical Properties Leading to Assay Interference
This table summarizes the properties of rutoside and a common interferent, quercetin, that are relevant to analytical challenges.
| Property | Rutoside (Rutin) | Quercetin | Implication for Assay Interference |
| Chemical Structure | Quercetin-3-O-rutinoside | Aglycone of Rutoside | Shared core flavonol structure leads to similar chemical properties and spectral characteristics. |
| λmax in Methanol (nm) | ~257 nm, ~355-360 nm[1][6] | ~255 nm, ~370-372 nm[1][2] | Significant overlap in UV absorption spectra makes differentiation by simple spectrophotometry difficult.[2] |
| Solubility | Slightly soluble in water, soluble in methanol | Poorly soluble in water, soluble in methanol | Both are typically extracted using similar solvents (e.g., methanol, ethanol), ensuring they are present together in the sample extract.[6][9] |
Table 2: Example HPLC Parameters for Separation of Rutoside and Interfering Flavonoids
The following table provides examples of HPLC conditions that have been successfully used to separate rutoside from other flavonoids.
| Parameter | Method 1[3] | Method 2[10] | Method 3[4] |
| Column | Kinetex XB-C18 | Ascentis Express RP-Amide | Zorbax SB-C18 |
| Mobile Phase | A: 0.5% Acetic AcidB: Acetonitrile (Gradient Elution) | Acetonitrile / Acetic Acid solution (pH 3) (30:70, v/v) | A: AcetonitrileB: 0.1% Formic Acid in water (Gradient Elution) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.25 mL/min |
| Detection (λ) | 356 nm | 255 nm | Not specified (Diode Array Detector) |
| Temperature | 26 °C | 50 °C | 30 °C |
| Resolution | Good separation of rutin (B1680289), isoquercetin, and quercetin.[3] | Efficient separation of rutin, troxerutin, diosmin, hesperidin.[10] | Separation of rutin, quercetin, luteolin, kaempferol, etc.[4] |
Experimental Protocols
Detailed Protocol: Quantification of Rutoside using RP-HPLC
This protocol provides a general framework for the separation and quantification of rutoside and other flavonoids using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is based on common methodologies found in the literature.[3][4]
1. Objective: To accurately quantify the concentration of rutoside in a sample containing other flavonoids by separating the components using RP-HPLC with UV detection.
2. Materials:
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid or acetic acid.
-
Standards: Rutoside reference standard (>95% purity), quercetin reference standard, and other relevant flavonoid standards.
-
Sample: Plant extract or other formulation dissolved in a suitable solvent (e.g., 70% methanol).
-
Equipment: HPLC system with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
3. Standard Preparation:
-
Prepare a stock solution of the rutoside reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase or a similar solvent.
-
Prepare a similar stock solution for quercetin to check for resolution.
4. Sample Preparation:
-
Accurately weigh the sample material (e.g., 1.0 g of dried plant powder).
-
Extract the flavonoids using an appropriate solvent and method (e.g., sonication with 50% ethanol (B145695) for 60 minutes).[12]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions (Example):
-
Column: C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% to 10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 356 nm (or scan with DAD from 200-450 nm).[3]
6. Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression should yield a correlation coefficient (r²) > 0.999.[3]
-
Inject the prepared sample.
-
Identify the rutoside peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of rutoside in the sample using the regression equation from the calibration curve.
Visualizations
Logical Relationship of Spectrophotometric Interference
Caption: Logic of spectral interference in UV-Vis assays.
Experimental Workflow for Rutoside Quantification
Caption: Decision workflow for rutoside quantification.
References
- 1. A spectrophotometric method for high-throughput screening of α-l-rhamnosidase activity on rutin coupled with a β-d-glucosidase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inhort.pl [inhort.pl]
- 12. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for working with Rutoside in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for working with Rutoside (also known as Rutin) in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure the successful and accurate execution of their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving Rutoside.
Issue 1: Rutoside fails to dissolve or precipitates out of solution.
-
Question: My Rutoside powder is not dissolving in my chosen solvent. What should I do?
-
Answer: The solubility of Rutoside is highly dependent on the solvent. It is sparingly soluble in aqueous buffers but soluble in organic solvents.[1]
-
Recommendation: Use Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution.[1][2] The solubility in DMSO is approximately 25 mg/mL and in DMF is about 30 mg/mL.[1] For applications where DMSO or DMF may be inappropriate, methanol (B129727) or ethanol (B145695) can be used, although solubility is lower.[3][4] Gentle warming and vortexing can aid dissolution.[2]
-
-
Question: My Rutoside stock solution precipitated when I diluted it in my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue due to Rutoside's poor water solubility.[2] Rapid changes in solvent polarity cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your aqueous medium, perform serial dilutions in the medium. This gradual decrease in the organic solvent concentration can help maintain solubility.[2]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible in your final working solution, ideally below 0.5% and preferably below 0.1%, to minimize solvent-induced cytotoxicity or artifacts.[2]
-
Fresh Preparation: Prepare fresh working solutions immediately before each experiment to minimize the chance of precipitation over time.[2][5] Aqueous solutions of Rutoside are not recommended for storage for more than one day.[1]
-
Filter Sterilization: After dilution, you can filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells.[2]
-
-
Issue 2: Inconsistent or unexpected results in bioassays.
-
Question: I am seeing high variability in my results between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from the degradation of Rutoside in stock solutions or variability in the final concentration due to precipitation.[2]
-
Troubleshooting Steps:
-
Storage: Store Rutoside as a crystalline solid at room temperature for long-term stability (≥4 years).[1] Stock solutions in DMSO or DMF should be stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles by storing in small aliquots.[2]
-
Light Sensitivity: Rutoside is light-sensitive.[7] Protect solid compounds and solutions from light by using amber vials or covering containers with aluminum foil.
-
pH and Temperature Stability: Be aware of the pH and temperature of your experimental conditions. High temperatures can lead to the degradation of Rutoside into its aglycone, quercetin, and other products.[8]
-
-
-
Question: My antioxidant assay results are not as expected. Could Rutoside be interfering with the assay?
-
Answer: Rutoside is a potent antioxidant and its mechanism of action can vary between different assays (e.g., hydrogen atom donation vs. electron transfer).[9][10]
-
Troubleshooting Steps:
-
Assay Selection: Use multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) to get a comprehensive understanding of its antioxidant potential.[11]
-
Positive Controls: Always include a standard antioxidant like Trolox, Ascorbic Acid, or Gallic Acid to validate your assay setup.[9]
-
Wavelength Scan: Ensure you are measuring absorbance at the correct wavelength for your specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP).[9][12]
-
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary safety precautions for handling Rutoside powder?
-
Q2: What are the recommended storage conditions for solid Rutoside and its stock solutions?
Solubility and Solution Preparation
-
Q3: What is the best solvent to use for preparing a Rutoside stock solution for cell culture experiments?
-
Q4: Can I dissolve Rutoside directly in water or PBS?
-
A4: Rutoside has very low solubility in water (approx. 0.125 mg/mL) and neutral aqueous buffers like PBS.[2][17] It is not recommended to dissolve it directly in these solvents. For aqueous working solutions, a concentrated stock in an organic solvent like DMSO should be prepared first and then diluted into the aqueous buffer.[1]
-
Data Presentation: Quantitative Data Summary
Table 1: Solubility of Rutoside in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Methanol | Soluble | [3] |
| Ethanol | Slightly Soluble | [3][4] |
| Acetone | Slightly Soluble | [3] |
| Water | Sparingly Soluble (~0.125 mg/mL) | [1][17] |
| Chloroform | Practically Insoluble | [3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Crystalline Solid | Room Temperature | ≥ 4 years | Tightly closed, dry, protect from light | [1][7] |
| Stock Solution (in DMSO/DMF) | -20°C | 1 month | Sealed, protect from light, avoid freeze-thaw | [6] |
| Stock Solution (in DMSO/DMF) | -80°C | 6 months | Sealed, protect from light, avoid freeze-thaw | [6] |
| Aqueous Working Solution | 4°C | ≤ 1 day | Prepare fresh before use | [1] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Antioxidant Assay
This protocol measures the ability of Rutoside to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow.[12]
-
Materials:
-
Rutoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[9][12]
-
Prepare Sample and Standard Solutions: Prepare a stock solution of Rutoside in methanol. Create a series of serial dilutions from this stock. Prepare a similar dilution series for the standard antioxidant.[9]
-
Assay Procedure:
-
To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 50 µL).
-
Add the DPPH solution to each well (e.g., 150 µL).[9]
-
Include a control well containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[9]
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]
-
Protocol 2: Anti-Inflammatory Assay in Macrophages (Nitric Oxide Measurement)
This protocol evaluates the anti-inflammatory effect of Rutoside by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells.[18]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Rutoside (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[18]
-
Treatment:
-
Pre-treat the cells with various concentrations of Rutoside (diluted from the DMSO stock) for 1 hour.[18]
-
Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).
-
-
Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[18]
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[18]
-
NO Measurement:
-
After incubation, collect an aliquot of the cell culture supernatant (e.g., 100 µL) from each well.
-
Mix the supernatant with an equal volume of Griess reagent in a new 96-well plate.[18]
-
Incubate for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.[18] The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.
-
Analysis: Compare the absorbance of Rutoside-treated wells to the LPS-only control to determine the percentage of NO inhibition.
-
Protocol 3: RP-HPLC Analysis of Rutoside
This protocol provides a general method for the quantification of Rutoside using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Materials & Equipment:
-
HPLC system with a PDA or UV detector
-
ODS C18 column (e.g., 250 x 4.6 mm, 5 µm)[19]
-
Rutoside standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA) or Acetic Acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase is a 50:50 (v/v) mixture of 0.1% Orthophosphoric Acid (OPA) in water and Acetonitrile.[19] The pH may be adjusted as needed (e.g., to pH 2.4).[20]
-
Standard Solution Preparation: Accurately weigh and dissolve Rutoside standard in the mobile phase or methanol to prepare a stock solution. Perform serial dilutions to create calibration standards (e.g., 25-150 µg/mL).[19][20]
-
Sample Preparation: Dissolve the experimental sample containing Rutoside in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample and quantify the amount of Rutoside by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for an in-vitro anti-inflammatory assay using Rutoside.
Caption: Troubleshooting decision tree for Rutoside dissolution issues.
Caption: Rutoside's inhibitory effect on the NF-κB inflammatory pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. drrathresearch.org [drrathresearch.org]
- 11. Preparation, characterisation and antioxidant activities of rutin-loaded zein-sodium caseinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. chemos.de [chemos.de]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijlpr.com [ijlpr.com]
- 20. ajphs.com [ajphs.com]
Validation & Comparative
Rutoside vs. Quercetin: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of rutoside and its aglycone, quercetin (B1663063). Both flavonoids are recognized for their significant biological activities, but their structural differences lead to variations in their antioxidant efficacy. This document synthesizes experimental data to assist researchers in selecting the appropriate compound for their specific applications in drug development and scientific research.
Structural and Mechanistic Differences
Rutoside, also known as rutin, is a glycoside of quercetin. Specifically, it is quercetin-3-O-rutinoside, meaning it has a rutinose (a disaccharide) attached at the C3 position of the quercetin molecule. This structural difference is the primary factor influencing their respective antioxidant activities. Quercetin, as the aglycone, possesses a free hydroxyl group at the C3 position, which is a key structural feature for potent free radical scavenging.[1][2]
Both rutoside and quercetin exert their antioxidant effects through direct and indirect mechanisms. They can directly scavenge free radicals and chelate transition metals.[3] Indirectly, they can modulate cellular antioxidant defenses by influencing signaling pathways and upregulating the expression of antioxidant enzymes.[4][5]
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant capacities of rutoside and quercetin have been extensively evaluated using various in vitro assays. Quercetin generally exhibits superior antioxidant activity in these chemical-based assays, which is often attributed to the presence of the free hydroxyl group at the C3 position.[1][3]
The following table summarizes the comparative antioxidant activity of rutoside and quercetin based on IC50 values from common antioxidant assays. Lower IC50 values indicate higher antioxidant potency.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Key Findings |
| Rutoside | 15.88 µg/mL | 7.15 µM | Demonstrates significant antioxidant activity, though generally less potent than quercetin in direct radical scavenging assays.[2] |
| Quercetin | 9.44 µg/mL | 1.46 µM | Consistently shows lower IC50 values, indicating more potent free radical scavenging activity against both DPPH and ABTS radicals.[1][2] |
Signaling Pathways in Antioxidant Action
Both rutoside and quercetin can modulate intracellular signaling pathways to enhance the body's antioxidant defense system. A critical pathway influenced by these flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes.
Quercetin has been shown to activate the p38 MAPK pathway, leading to increased intracellular glutathione (B108866) (GSH) levels, a crucial endogenous antioxidant.[4] Rutoside also contributes to antioxidant defense by upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[5]
Caption: Quercetin's antioxidant signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[6]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[7]
-
Various concentrations of the test compounds (rutoside and quercetin) are added to the DPPH solution.[7]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
The absorbance is measured at 517 nm using a spectrophotometer.[6]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.[8][9]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds are added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is read at 734 nm.[10]
-
The percentage of ABTS•+ inhibition is calculated, and the IC50 value is determined.
Conclusion
The experimental data consistently show that quercetin has a stronger direct antioxidant activity than rutoside in in vitro chemical assays.[1][2] This is primarily due to the presence of a free hydroxyl group at the C3 position in quercetin, which is glycosylated in rutoside.[1] However, both flavonoids are potent antioxidants that can also modulate endogenous defense systems.[1] The choice between rutoside and quercetin will depend on the specific research or therapeutic application. For applications requiring potent, direct antioxidant action in experimental systems, quercetin is often the superior choice.[1] For contexts where factors like bioavailability and metabolism are critical, rutoside presents a valuable alternative, as it can be converted to quercetin in the body.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rutin? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Rutoside and Other Prominent Bioflavonoids for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of rutoside against other well-researched bioflavonoids, namely quercetin (B1663063), hesperidin (B1673128), and diosmin (B1670713). The comparison focuses on key bioactivities, including antioxidant, anti-inflammatory, and vascular protective effects, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these findings.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of bioflavonoids is often attributed to their antioxidant, anti-inflammatory, and vasoprotective properties. The following tables summarize the quantitative data from various experimental studies, offering a comparative perspective on the efficacy of rutoside and its counterparts.
Antioxidant Activity
The antioxidant capacity of these bioflavonoids has been evaluated using various in vitro assays. Quercetin, the aglycone of rutoside, generally exhibits superior free radical scavenging activity in these chemical-based assays.[1] This is often attributed to its chemical structure, specifically the presence of a free hydroxyl group at the C3 position, which is glycosylated in rutoside.[1]
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| Rutoside (Rutin) | 15.88 µg/mL[2] | 7.15 µM[2] | ~3-5 times less than Quercetin[2] |
| Quercetin | 9.44 µg/mL[2] | 1.46 µM[2] | 109,000 µmol TE/100g[2] |
| Hesperidin | SC50: 896.21 ± 0.15 µM[3] | - | - |
| Diosmin | - | Stronger than diosmin in ABTS assay[4] | - |
Lower IC50 values indicate higher antioxidant activity. SC50: Mean scavenging concentration.
Anti-inflammatory Effects
Bioflavonoids exert their anti-inflammatory effects through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. Quercetin, diosmin, and hesperidin have demonstrated the ability to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages.
| Compound | TNF-α Inhibition (IC50) | Nitric Oxide (NO) Inhibition (IC50) | PGE2 Inhibition (IC50) |
| Rutoside (Rutin) | Inhibits TNF-α-mediated NF-κB stimulation | - | - |
| Quercetin | 13.6 µM | 15.1 µM | 13.1 µM |
| Hesperidin | > 100 µM | > 100 µM | > 100 µM |
| Diosmin | 86.8 µM | 93.3 µM | > 100 µM |
Data from a study on LPS-induced RAW 264.7 cells.
Vascular Protective Effects
A key therapeutic application of these bioflavonoids is in the management of venous insufficiency and capillary fragility. A comparative study on patients with chronic venous insufficiency (CVI) demonstrated the superior efficacy of O-(beta-hydroxyethyl)-rutosides (HR) over a combination of diosmin and hesperidin (D+H) in improving microcirculatory parameters.[1][5]
| Parameter | O-(beta-hydroxyethyl)-rutosides (HR) | Diosmin + Hesperidin (D+H) |
| Decrease in Resting Skin Flux (RF) | 47.6%[1][5] | 15.7%[1][5] |
| Decrease in Rate of Ankle Swelling (RAS) | 40.9%[1][5] | 12.8%[1][5] |
| Decrease in Analogue Symptoms Score (ASLS) | 64.8%[1][5] | 12.9%[1][5] |
Furthermore, a combination of diosmin (90%) and hesperidin (10%) has been shown to significantly increase capillary resistance in patients with symptomatic capillary fragility compared to a placebo.[6]
Experimental Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Protocol Outline:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of a compound to quench peroxyl radicals.
-
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant. The antioxidant's capacity to protect the fluorescent probe from degradation is quantified.
-
Protocol Outline:
-
A fluorescent probe, the test compound, and a peroxyl radical generator (e.g., AAPH) are mixed.
-
The fluorescence decay of the probe is monitored over time.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.
-
Principle: The assay measures the ability of compounds to inhibit the oxidation of a cell-permeable probe (DCFH-DA) to its fluorescent form (DCF) by peroxyl radicals generated within cells.
-
Protocol Outline:
-
Human hepatocarcinoma (HepG2) cells are seeded in a microplate and incubated.
-
The cells are treated with the test compound and the DCFH-DA probe.
-
A peroxyl radical generator (e.g., ABAP) is added to induce oxidative stress.
-
The fluorescence is measured over time using a microplate reader.
-
The CAA value is calculated based on the inhibition of DCF formation.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these bioflavonoids are mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate the primary mechanisms involved in their antioxidant and anti-inflammatory actions.
Rutoside, quercetin, hesperidin, and diosmin can activate the Nrf2/ARE pathway, a primary regulator of the cellular antioxidant response.[7] This leads to the production of antioxidant enzymes that protect cells from oxidative damage.
These bioflavonoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting this pathway, they reduce the expression of pro-inflammatory cytokines and enzymes.
Conclusion
This comparative guide highlights the distinct efficacy profiles of rutoside, quercetin, hesperidin, and diosmin. While quercetin often demonstrates superior in vitro antioxidant activity, rutoside and its derivatives show significant promise in vascular protection, outperforming a standard combination of diosmin and hesperidin in a clinical setting. The anti-inflammatory properties of these flavonoids are well-documented, with quercetin and diosmin showing notable inhibition of key inflammatory mediators.
The choice of bioflavonoid for research and drug development should be guided by the specific therapeutic target. For applications requiring potent antioxidant effects, quercetin may be the preferred candidate. For conditions related to venous insufficiency and capillary fragility, rutoside and its derivatives warrant strong consideration. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for further investigation into the therapeutic potential of these versatile natural compounds.
References
- 1. The effect of rutin on capillary fragility and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Diosmin on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-6 inhibition in the treatment of autoinflammatory diseases [frontiersin.org]
- 7. Targeting IL-6 or IL-6 Receptor in Rheumatoid Arthritis: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]
Rutoside: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Rutoside against other alternatives, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of Rutoside's potential as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Effects
Rutoside has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. Its efficacy is often compared to that of conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Diclofenac and Indomethacin. The following tables summarize the quantitative data from key studies, offering a clear comparison of their performance.
Carrageenan-Induced Paw Edema Model
This widely used model of acute inflammation involves inducing localized edema in the rat paw by injecting carrageenan. The swelling is then measured at different time points to assess the efficacy of anti-inflammatory compounds.
| Treatment | Dosage | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Rutoside | 100 mg/kg (Intramuscular) | 3 | Not specified, but significant reduction | [1] |
| Rutoside + Quercetin | Not Specified | Not Specified | Significant reduction, almost equal to Diclofenac | [2] |
| Diclofenac | Not Specified | Not Specified | Standard reference | [2] |
| Meloxicam | 5 mg/kg (Intramuscular) | 3 | Significant reduction | [1] |
Adjuvant-Induced Arthritis Model
This model mimics chronic inflammation characteristic of rheumatoid arthritis. Arthritis is induced by injecting Complete Freund's Adjuvant (CFA), and the severity is assessed through arthritis scores, paw swelling, and measurement of inflammatory markers.
| Treatment | Dosage | Key Findings | Reference |
| Rutoside | 133 mg/kg (Subcutaneous, every 2 days x 5) | Inhibited clinical signs of chronic arthritis; Decreased serum levels of TNF-α, IL-1β, and MCP-1.[3][4] | [3][4] |
| Rutoside | 15 mg/kg | Lower arthritis score on day 21 vs. vehicle. | |
| Rutoside | 30 mg/kg | Lower arthritis scores from day 6 through day 21 vs. vehicle. | |
| Hydrocortisone | 30 mg/kg (5 injections) | Positive control, reduced arthritis severity.[4] | [4] |
| Indomethacin | Not Specified | Significantly diminished arthritis index from day 9. |
Mechanism of Action: Signaling Pathways
Rutoside exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[5] By suppressing NF-κB activation, Rutoside reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in a rat model to evaluate the efficacy of anti-inflammatory compounds.
Procedure:
-
Animals: Male Wistar rats (180-220 g) are typically used and acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6), including a control group (vehicle), a Rutoside-treated group, and a positive control group (e.g., Diclofenac).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Rutoside or the reference drug is administered, typically intraperitoneally or intramuscularly, 30 to 60 minutes before carrageenan injection.[6]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[6][7]
-
Measurement of Edema: Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of a chronic inflammatory condition resembling rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory agents.
Procedure:
-
Animals: Lewis rats are commonly used as they are highly susceptible to adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single subplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw.[3][5][8]
-
Development of Arthritis: The animals are monitored daily for the appearance of clinical signs of arthritis, which typically develop around day 10-14 post-injection.
-
Treatment: Treatment with Rutoside or a reference drug is initiated, often after the onset of clinical symptoms, and administered for a specified period (e.g., 21 days).[9]
-
Monitoring: Disease progression is monitored by assessing the arthritis score (based on erythema, swelling, and joint rigidity), measuring paw volume, and recording body weight.[4][9]
-
Termination and Sample Collection: At the end of the study, blood samples are collected for the analysis of inflammatory markers.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using methods like ELISA to assess the systemic anti-inflammatory effects.[3][4]
Conclusion
The in vivo data presented in this guide indicate that Rutoside is a potent anti-inflammatory agent with efficacy comparable to, and in some aspects potentially exceeding, that of conventional NSAIDs in preclinical models of acute and chronic inflammation. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway and subsequent reduction in pro-inflammatory cytokine production, provides a strong rationale for its therapeutic potential. The detailed experimental protocols and comparative data tables offer a valuable resource for researchers aiming to further investigate and validate the anti-inflammatory effects of Rutoside in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. maokangbio.com [maokangbio.com]
- 4. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
- 9. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Rutoside's Neuroprotective Mechanisms: A Comparative Guide to Key Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimentally validated neuroprotective pathways of Rutoside (Rutin). By summarizing quantitative data, detailing experimental protocols, and visualizing complex signaling cascades, this document serves as a vital resource for evaluating Rutoside's potential as a therapeutic agent in neurodegenerative diseases.
Rutoside, a glycoside of the flavonoid quercetin, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which are central to its neuroprotective effects.[1][2][3] This guide dissects the molecular mechanisms underlying these effects, presenting a cross-validation of its key signaling pathways and comparing its efficacy with other neuroprotective agents.
Core Neuroprotective Pathways of Rutoside
Experimental evidence from numerous in vitro and in vivo studies has elucidated several key signaling pathways through which Rutoside exerts its neuroprotective effects. These can be broadly categorized into antioxidant, anti-inflammatory, and pro-survival pathways.
Antioxidant Signaling Pathways
Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders.[2] Rutoside effectively mitigates oxidative stress by directly scavenging reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a primary target of Rutoside in conferring antioxidant protection.[5][6]
// Nodes Rutoside [label="Rutoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(SOD, CAT, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Rutoside -> Nrf2 [color="#4285F4", label="Activates"]; ROS -> Nrf2 [color="#EA4335", style=dashed, arrowhead=none]; Nrf2 -> Keap1 [dir=none, style=dashed, color="#5F6368", label="Dissociation"]; Nrf2 -> ARE [color="#FBBC05", label="Translocates & Binds"]; ARE -> HO1 [color="#34A853", label="Upregulates"]; ARE -> Antioxidant_Enzymes [color="#34A853", label="Upregulates"]; HO1 -> Neuroprotection [color="#34A853"]; Antioxidant_Enzymes -> Neuroprotection [color="#34A853"]; Rutoside -> ROS [color="#4285F4", arrowhead=tee, label="Scavenges"]; ROS -> Neuroprotection [color="#EA4335", arrowhead=tee, style=dashed, label="Induces Damage"];
} Rutoside's antioxidant signaling pathway.
Anti-inflammatory Signaling Pathways
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another critical factor in the progression of neurodegenerative diseases.[7] Rutoside has been shown to suppress neuroinflammation by inhibiting key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5]
// Nodes Rutoside [label="Rutoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2_iNOS [label="COX-2, iNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Rutoside -> NFkB [color="#4285F4", arrowhead=tee, label="Inhibits"]; Inflammatory_Stimuli -> NFkB [color="#EA4335", style=dashed, arrowhead=none]; NFkB -> IkB [dir=none, style=dashed, color="#5F6368", label="Dissociation"]; NFkB -> Pro_inflammatory_Cytokines [color="#FBBC05", label="Upregulates"]; NFkB -> COX2_iNOS [color="#FBBC05", label="Upregulates"]; Pro_inflammatory_Cytokines -> Neuroinflammation [color="#EA4335"]; COX2_iNOS -> Neuroinflammation [color="#EA4335"]; Rutoside -> Neuroinflammation [color="#4285F4", arrowhead=tee];
} Rutoside's anti-inflammatory signaling pathway.
Pro-survival Signaling Pathways
Beyond its antioxidant and anti-inflammatory effects, Rutoside actively promotes neuronal survival through the activation of pro-survival signaling cascades. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway are two critical pathways modulated by Rutoside to enhance neuronal resilience.[2][6]
// Nodes Rutoside [label="Rutoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Growth_Factors [label="Growth Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Neuronal_Survival [label="Neuronal Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges Rutoside -> PI3K [color="#4285F4", label="Activates"]; Rutoside -> MAPK_ERK [color="#4285F4", label="Activates"]; Growth_Factors -> PI3K [color="#34A853", style=dashed, arrowhead=none]; Growth_Factors -> MAPK_ERK [color="#34A853", style=dashed, arrowhead=none]; PI3K -> Akt [color="#FBBC05"]; Akt -> Apoptosis [color="#FBBC05", arrowhead=tee, label="Inhibits"]; MAPK_ERK -> Neuronal_Survival [color="#FBBC05", label="Promotes"]; Apoptosis -> Neuronal_Survival [color="#EA4335", arrowhead=tee, style=dashed];
} Rutoside's pro-survival signaling pathway.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various experimental studies, providing a comparative overview of Rutoside's neuroprotective efficacy.
Table 1: In Vitro Neuroprotective Effects of Rutoside
| Cell Line | Neurotoxic Insult | Rutoside Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | 6-OHDA | 10, 20, 40 µM | Cell Viability | Increased by up to 45% | [7] |
| PC-12 | 6-OHDA | 5, 10, 20 µM | Apoptosis Rate | Decreased by up to 50% | [7] |
| B35 Neural Cells | Acrylamide | 50, 100 µM | Nrf2 Nuclear Translocation | Increased by ~2.5-fold | [6] |
| Primary Cortical Neurons | Aβ | 50, 100, 200 µM | p-Akt Levels | Dose-dependent increase | [8] |
Table 2: In Vivo Neuroprotective Effects of Rutoside
| Animal Model | Neurotoxin/Injury | Rutoside Dosage | Outcome Measure | Result | Reference |
| Rat | 6-OHDA | 25, 50 mg/kg | Dopaminergic Neuron Loss | Reduced by ~50% | [2] |
| Rat | Spinal Cord Injury | 30 mg/kg | Locomotor Recovery (BBB score) | Significantly improved | [9] |
| Rat | Acrylamide | 50 mg/kg | MDA Levels (brain) | Significantly decreased | [6] |
| Mouse | Aβ1-42 | 50, 100 mg/kg | Nrf2 Expression (brain) | Significantly increased | [10] |
Comparison with Other Neuroprotective Flavonoids
While direct comparative studies are limited, the available data suggests that Rutoside's neuroprotective efficacy is comparable to other well-studied flavonoids.
Table 3: Comparative Efficacy of Flavonoids in Neuroprotection
| Flavonoid | Key Mechanism | Model | Notable Finding | Reference |
| Rutoside | Antioxidant (Nrf2/HO-1), Anti-inflammatory (NF-κB), Pro-survival (PI3K/Akt) | In vitro & In vivo | Broad-spectrum neuroprotection against various insults. | [2][5][6] |
| Quercetin | Antioxidant, Anti-inflammatory, Anti-amyloidogenic | In vitro & In vivo | Potent free radical scavenger and inhibitor of Aβ aggregation. | [11][12] |
| Kaempferol | Anti-inflammatory (NF-κB, STAT3) | In vivo (Ischemic brain injury) | Attenuates neuroinflammation. | [12] |
| Apigenin | Antioxidant, Anti-apoptotic, Anti-inflammatory | Animal models | Improves cognitive function. | [12] |
| Luteolin | Anti-apoptotic, Antioxidant, Anti-inflammatory | In vitro | Suppresses microglial activation. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells are commonly used. Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides for a specified duration to induce neuronal damage.
-
Rutoside Treatment: Cells are pre-treated with varying concentrations of Rutoside for a period (e.g., 24 hours) before the addition of the neurotoxin.
-
Assessment of Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to quantify cell viability.
-
Western Blot Analysis: To investigate the molecular mechanisms, protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, NF-κB) are determined by Western blotting.
In Vivo Neuroprotection Studies in Animal Models
-
Animal Models: Rodent models of neurodegenerative diseases are often employed, such as the 6-OHDA-induced model of Parkinson's disease or the spinal cord injury model.
-
Rutoside Administration: Rutoside is typically administered orally (p.o.) or intraperitoneally (i.p.) for a specified period before and/or after the induction of neuronal injury.
-
Behavioral Assessments: Motor function and cognitive performance are evaluated using tests such as the rota-rod test, open field test, or Morris water maze.
-
Biochemical Analysis: Following the experimental period, brain tissues are collected for the measurement of oxidative stress markers (e.g., malondialdehyde - MDA), antioxidant enzyme activities (e.g., superoxide (B77818) dismutase - SOD, catalase - CAT), and levels of inflammatory cytokines.
-
Immunohistochemistry: Brain sections are stained for specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons) to assess neuronal survival and integrity.
Conclusion
The cross-validation of Rutoside's neuroprotective pathways reveals a multi-targeted mechanism of action, encompassing the modulation of antioxidant, anti-inflammatory, and pro-survival signaling cascades. The quantitative data presented in this guide, alongside detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to objectively evaluate the therapeutic potential of Rutoside. Its comparable efficacy to other neuroprotective flavonoids, combined with its natural origin, positions Rutoside as a promising candidate for further investigation in the development of novel treatments for a range of neurodegenerative disorders. Future research should focus on direct, head-to-head comparative studies with other neuroprotective agents and further elucidation of its molecular targets to fully realize its clinical potential.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rutin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Rutoside vs. Synthetic Anti-inflammatory Drugs: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of the naturally derived flavonoid, rutoside, against commonly used synthetic anti-inflammatory drugs. The information presented is based on available preclinical and clinical experimental data, offering insights for researchers and professionals in drug development.
Executive Summary
Rutoside, a glycoside of the flavonoid quercetin, demonstrates significant anti-inflammatory properties through the modulation of key inflammatory pathways.[1] Experimental evidence indicates its ability to inhibit pro-inflammatory cytokines and mediators, comparable in some aspects to the effects of synthetic drugs.[2] While synthetic drugs like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids offer potent and rapid anti-inflammatory action, rutoside presents a potentially safer alternative, particularly for long-term use, although often as part of a combination therapy.[3][4][5] This guide will delve into the mechanistic differences and present available comparative data to aid in the evaluation of rutoside as a potential therapeutic agent.
Mechanism of Action: A Comparative Overview
Rutoside: The anti-inflammatory effects of rutoside are multifaceted. It has been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, rutoside can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial transcription factors for inflammatory gene expression.[1] Rutoside also exhibits antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes, which contributes to its anti-inflammatory profile.[1]
Synthetic Anti-inflammatory Drugs:
-
NSAIDs (e.g., Diclofenac, Ibuprofen): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7] Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.[6] While effective, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach.[6][7] COX-2 selective inhibitors were developed to reduce these side effects, but some have been associated with cardiovascular risks.[6][7]
-
Corticosteroids (e.g., Glucocorticoids): These potent anti-inflammatory agents act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and inhibits the expression of multiple inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8] They can also suppress the activation of immune cells like T-cells.[9]
Performance Data: Rutoside vs. Synthetic Drugs
Direct comparative studies providing IC50 values of rutoside against a wide range of synthetic anti-inflammatory drugs are limited in the reviewed literature. However, clinical and preclinical studies offer valuable insights into its relative efficacy.
Table 1: Comparative Efficacy of Rutoside and Diclofenac in Post-Surgical Wound Management
| Parameter | Rutoside Combination Therapy (Trypsin, Bromelain, Rutoside, Diclofenac) | Diclofenac Alone | p-value | Reference |
| Total Wound Symptom Score (Day 7) | 2.24 ± 2.08 | 2.66 ± 2.28 | p = 0.318 | [10] |
| Pain Intensity (Day 7) | Significant Reduction | Significant Reduction | p = 0.412 | [10] |
| Investigator Efficacy Rating (Good to Excellent) | 96% | 96% | - | [11] |
| Patient Efficacy Rating (Good to Excellent) | 91% | 88% | - | [11] |
Note: The clinical trial data presented is for a combination therapy including rutoside, which may not solely reflect the efficacy of rutoside.
Table 2: Effect of Rutoside on Inflammatory Mediator Production in Human Macrophages
| Inflammatory Mediator | Rutoside Treatment | Control | Result | Reference |
| TNF-α | Significantly Decreased | - | p < 0.02 | [2] |
| IL-1β | Significantly Decreased | - | p < 0.02 | [2] |
| IL-6 | Significantly Decreased | - | p < 0.02 | [2] |
| Nitric Oxide (NO) | Decreased | - | - | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. allstarpainmanagement.com [allstarpainmanagement.com]
- 7. lecturio.com [lecturio.com]
- 8. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroids inhibit the production of inflammatory mediators in immature monocyte-derived DC and induce the development of tolerogenic DC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of a Fixed-Dose Combination of Trypsin, Bromelain, Rutoside, and Diclofenac in Wound Management: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Meta-Analysis of Rutoside in Clinical Trials for Chronic Venous Insufficiency
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Rutoside, a naturally occurring flavonoid, in the management of Chronic Venous Insufficiency (CVI). By synthesizing quantitative data from multiple studies, this document offers an objective comparison of Rutoside's performance against placebo and other therapeutic alternatives. Detailed experimental protocols from representative studies are included to provide a thorough understanding of the methodologies employed. Furthermore, key signaling pathways involved in Rutoside's mechanism of action are visualized to elucidate its pharmacological effects at a molecular level.
Efficacy of Rutoside in Chronic Venous Insufficiency: A Quantitative Analysis
The primary indication for which Rutoside has been extensively studied is Chronic Venous Insufficiency (CVI), a condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, cramps, and skin changes. Meta-analyses of randomized controlled trials have consistently demonstrated the superiority of Rutoside, particularly in the form of hydroxyethylrutosides (HR), over placebo in alleviating the symptoms of CVI.
The following tables summarize the quantitative data from these meta-analyses, offering a clear comparison of the clinical efficacy of Rutoside versus placebo.
Table 1: Improvement in CVI Symptoms with Rutoside (HR) Compared to Placebo
| Symptom | Improvement with Placebo (%) | Additional Improvement with Rutoside (HR) (%) |
| Pain[1] | 27 | 11 |
| Cramps[1] | 26 | 12 |
| Swelling Sensation[1] | 35 | 14 |
| Tired Legs[1] | 22 | 24 |
| Restless Legs[1] | 26 | 12 |
Table 2: Statistical Analysis of Symptom Reduction with Rutoside (HR) vs. Placebo in CVI
| Symptom | Metric | Value (95% Confidence Interval) |
| Pain | Standardized Mean Difference (SMD) | -1.07 (-1.44 to -0.70) |
| Heavy Legs | Odds Ratio (OR) | 0.50 (0.28 to 0.91) |
| Cramps | Standardized Mean Difference (SMD) | -1.07 (-1.45 to -0.69) |
Representative Experimental Protocol: Oral Rutoside in CVI
To provide insight into the design of the clinical trials included in the meta-analyses, a representative experimental protocol for a randomized, double-blind, placebo-controlled study of O-(beta-hydroxyethyl)-rutosides (HR) in patients with CVI is outlined below.
1. Study Objective: To evaluate the efficacy and safety of orally administered HR in reducing the signs and symptoms of CVI compared to placebo.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Participant Population:
- Inclusion Criteria: Male and female patients aged 18 years or older with a clinical diagnosis of CVI (CEAP classification C2-C5), presenting with symptoms such as leg pain, heaviness, swelling, and cramps. Evidence of venous reflux confirmed by Doppler ultrasonography.
- Exclusion Criteria: History of deep vein thrombosis or pulmonary embolism within the last year, presence of active leg ulcers (CEAP C6), severe peripheral arterial disease, pregnancy or lactation, known hypersensitivity to rutosides, and use of other venoactive drugs or compression therapy that cannot be discontinued.
4. Interventions:
- Investigational Product: O-(beta-hydroxyethyl)-rutosides (HR) administered orally at a dose of 1000 mg per day.[1]
- Control: Matching placebo capsules administered orally.
5. Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either HR or placebo. Both participants and investigators are blinded to the treatment allocation.
6. Study Duration: The treatment period is typically 8 to 12 weeks, with follow-up visits at baseline, 4 weeks, and at the end of the treatment.
7. Outcome Measures:
- Primary Efficacy Endpoint: Change from baseline in a composite symptom score, including pain, leg heaviness, and feeling of swelling, assessed using a visual analog scale (VAS).
- Secondary Efficacy Endpoints:
- Change in ankle and calf circumference.
- Change in leg volume as measured by water plethysmography.
- Physician's global assessment of efficacy.
- Patient's global assessment of efficacy.
- Safety Endpoints: Incidence of adverse events, vital signs, and clinical laboratory tests.
8. Statistical Analysis: The primary efficacy analysis is performed on the intention-to-treat (ITT) population. The change from baseline in the composite symptom score between the HR and placebo groups is compared using an analysis of covariance (ANCOVA), with baseline score as a covariate. Secondary endpoints are analyzed using appropriate statistical tests.
Signaling Pathways of Rutoside
Rutoside exerts its therapeutic effects through a combination of antioxidant and anti-inflammatory mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Rutoside.
Caption: Rutoside's Anti-Inflammatory Signaling Pathway.
Caption: Rutoside's Antioxidant Mechanism of Action.
Conclusion
The meta-analysis of clinical trials provides substantial evidence for the efficacy of Rutoside, specifically in the form of hydroxyethylrutosides, in the symptomatic management of Chronic Venous Insufficiency.[1] The quantitative data clearly demonstrates a significant advantage of Rutoside over placebo in reducing key symptoms such as pain, cramps, swelling, and tired legs. The well-defined experimental protocols of the reviewed trials underscore the robustness of these findings. Furthermore, the elucidation of Rutoside's anti-inflammatory and antioxidant signaling pathways provides a molecular basis for its observed clinical benefits. For researchers and professionals in drug development, Rutoside represents a promising and well-tolerated therapeutic agent for CVI, with a clear mechanism of action that warrants further investigation for potential applications in other inflammatory and oxidative stress-related conditions.
References
Rutoside's Mechanism of Action: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Validation of Rutoside's Bioactivities
This guide provides an objective comparison of the in vitro performance of Rutoside (Rutin), a naturally occurring flavonoid, with other well-researched flavonoids, Quercetin (B1663063) and Luteolin (B72000). The focus is on the validation of its antioxidant and anti-inflammatory mechanisms of action, supported by experimental data and detailed protocols.
Comparative Analysis of Bioactive Properties
The therapeutic potential of Rutoside is largely attributed to its antioxidant and anti-inflammatory properties. To contextualize its efficacy, this section compares its performance in key in vitro assays against Quercetin and Luteolin, two structurally related and potent flavonoids.
Antioxidant Activity
The antioxidant capacity of these flavonoids is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration required to scavenge 50% of DPPH free radicals, is a key metric for comparison. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| Rutoside | >100 | [1] |
| Quercetin | 0.55 | [1] |
| Luteolin | 26.304 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit key inflammatory enzymes and cytokines.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a primary target for anti-inflammatory drugs.
| Compound | COX-2 Inhibition | Reference |
| Rutoside | Reduces expression of pro-inflammatory factors.[3] | |
| Quercetin | Significantly suppresses COX-2 mRNA and protein expression.[1][4] | |
| Luteolin | Inhibited lipopolysaccharide (LPS)-induced Cox-2 protein expression.[5] |
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.
| Compound | Effect on TNF-α | Effect on IL-6 | Reference(s) |
| Rutoside | Decreased concentrations in cell supernatants.[3] | Decreased concentrations in cell supernatants.[3] | [3] |
| Quercetin | Significantly inhibited TNF-α production and gene expression in a dose-dependent manner.[6][7] | Abrogated LPS-induced increase in IL-6 secretion and mRNA expression.[8][9] | [6][7][8][9] |
| Luteolin | Effectively inhibits LPS-induced TNF-α production.[10] | Inhibited LPS-stimulated IL-6 production at both the mRNA and protein levels.[11][12] | [10][11][12] |
Key Signaling Pathways
Rutoside and other flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
References
- 1. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin protects against vascular inflammation in mice and TNF-alpha-induced monocyte adhesion to endothelial cells via suppressing IΚBα/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Perip… [ouci.dntb.gov.ua]
- 8. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rutoside Formulations for Enhanced Therapeutic Delivery
For Researchers, Scientists, and Drug Development Professionals
Rutoside, a prominent flavonoid glycoside, holds significant therapeutic promise due to its potent antioxidant and anti-inflammatory properties.[1][2][3] However, its clinical application is often hampered by poor aqueous solubility and low oral bioavailability.[3][4][5] To overcome these limitations, various advanced drug delivery systems have been developed. This guide provides an objective, data-driven comparison of different rutoside formulations, including solid lipid nanoparticles (SLNs), cyclodextrin (B1172386) inclusion complexes, and self-nanoemulsifying drug delivery systems (SNEDDS), to aid researchers in selecting the optimal formulation strategy.
Comparative Analysis of Rutoside Formulations
The following tables summarize the key quantitative data from various studies on different rutoside formulations, offering a clear comparison of their physicochemical properties and pharmacokinetic profiles.
Physicochemical Characterization
| Formulation Type | Key Ingredients | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Phospholipon 80H®, Polysorbate 80 | 40 - 60 | High (exact % not specified) | Negative | [6][7] |
| Solid Lipid Nanoparticles (RNP) | Palmitic acid | 85 | 78 | -36.3 | [8][9] |
| β-Cyclodextrin Inclusion Complex (RUT-β-CD) | β-Cyclodextrin | Not Applicable | Not Applicable | Not Applicable | [10][[“]] |
| Hydroxypropyl-β-Cyclodextrin Inclusion Complex (RUT-HP-β-CD) | Hydroxypropyl-β-Cyclodextrin | Not Applicable | Not Applicable | Not Applicable | [10][[“]] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Oil, surfactant, co-surfactant | < 90 | Not Applicable | Not Specified | [12] |
| Rutin (B1680289) Nanocrystals | Hydroxypropyl beta-cyclodextrin (B164692) (HP-β-CD) | 270 - 500 | High (exact % not specified) | Not Specified | [13] |
Solubility and Dissolution Enhancement
| Formulation Type | Solubility Enhancement | Dissolution Profile | Reference |
| Partially Acetylated Rutoside | ~2-fold increase in water solubility (0.07 to 0.15 mg/mL) | 37.5% release (compared to 22% for pure rutoside) | [14] |
| β-Cyclodextrin Inclusion Complex | Improved solubility | Enhanced dissolution rate | [10][15] |
| Hydroxypropyl-β-Cyclodextrin Inclusion Complex | Greater stability and solubility enhancement compared to β-CD | Higher dissolution rate than RUT-β-CD tablets | [10][15][16] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Significantly enhanced | Not specified | [17] |
| Rutin Nanocrystals (HP-β-CD stabilized) | 102 to 202-fold increase in aqueous solubility | 2.3 to 6.7-fold increase in dissolution rate | [13] |
In Vivo Pharmacokinetic Parameters
| Formulation | Animal Model | Cmax | Tmax | AUC | Bioavailability Enhancement | Reference |
| Rutoside Nanoparticles (RNP) | Diabetic Rats | Increased serum concentration | Not specified | Not specified | Enhanced bioavailability | [8][9] |
| NanoR (SNEDDS) | Mice | 9.48 ± 1.14 µM | 1 h | 2.24-fold increase in AUC0–4 h | Significantly higher than sodium rutoside | [5] |
| HP-β-CD Inclusion Complex | Beagle Dogs | Higher plasma levels of metabolite (HVA) | Not specified | Not specified | Increased oral bioavailability | [15] |
| Extract-loaded SNEDDS | Not specified | Not specified | Not specified | Nearly 6-fold increase | Significantly enhanced | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative data.
Preparation of Rutoside-Loaded Solid Lipid Nanoparticles (RT-SLNs)
This protocol is based on the solvent emulsification/diffusion method.
-
Organic Phase Preparation: Rutoside and a solid lipid (e.g., Phospholipon 80H®) are dissolved in a suitable organic solvent.
-
Aqueous Phase Preparation: A surfactant (e.g., Polysorbate 80) is dissolved in an aqueous solution.
-
Emulsification: The organic phase is added to the aqueous phase under continuous stirring to form an emulsion.
-
Solvent Diffusion: The emulsion is then subjected to a process to remove the organic solvent, leading to the precipitation of the lipid and the formation of nanoparticles.
-
Sonication: The resulting suspension is sonicated to reduce particle size and ensure homogeneity.
-
Characterization: The prepared RT-SLNs are then characterized for particle size, zeta potential, and encapsulation efficiency.[6][7][19]
In Vitro Dissolution Testing
This is a general protocol for assessing the dissolution rate of different rutoside formulations.
-
Apparatus: A USP Dissolution Apparatus II (paddle apparatus) is commonly used.[20][21]
-
Dissolution Medium: The choice of medium should mimic physiological conditions. A common medium is phosphate (B84403) buffer at pH 6.8, sometimes with the addition of a surfactant like sodium lauryl sulfate (B86663) (SLS) to ensure sink conditions, especially for poorly soluble compounds like rutoside.[20][21]
-
Test Conditions: The apparatus is maintained at a constant temperature of 37 ± 0.5°C with a specified paddle speed (e.g., 100 rpm).[21]
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered. The withdrawn volume is replaced with fresh medium to maintain a constant volume.
-
Analysis: The concentration of dissolved rutoside in the samples is determined using a validated analytical method, typically UV-Vis spectrophotometry.[20]
In Vivo Pharmacokinetic Studies in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of rutoside formulations.
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: A single oral or intravenous dose of the rutoside formulation is administered to the rats.[22][23]
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of rutoside and its metabolites in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[22]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.[24]
Visualizing Rutoside's Mechanism and Formulation Comparison
The following diagrams, created using the DOT language, illustrate the anti-inflammatory signaling pathway of rutoside, a general experimental workflow for comparing formulations, and the logical relationships in this head-to-head comparison.
References
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. proveitsupplements.com [proveitsupplements.com]
- 3. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin and Its Cyclodextrin Inclusion Complexes: Physico-chemical Evaluation and in vitro Activity on B164A5 Murine Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally delivered rutin in lipid-based nano-formulation exerts strong antithrombotic effects by protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Rutoside Loaded Solid Lipid Nanoparticles to Enhance...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Physico-Chemical and Pharmaco-Technical Characterization of Inclusion Complexes Formed by Rutoside with β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin Used to Develop Solid Dosage Forms [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.najah.edu [repository.najah.edu]
- 15. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.najah.edu [journals.najah.edu]
- 22. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rutocide (Rutin/Rutoside): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Rutocide, a common flavonoid compound also known as Rutin or Rutoside. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. While general guidelines are provided here, the SDS will contain detailed information pertinent to the specific formulation you are using.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles.[1]
-
Chemical-resistant gloves.[1]
-
A lab coat or other protective clothing.[1]
-
In cases of dust formation, a NIOSH/MSHA-approved respirator is necessary.[1]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Minor Spills:
-
Immediately clean up all spills to prevent dust generation.[1][2]
-
Avoid breathing any dust and prevent contact with skin and eyes.[1][2]
-
Use dry clean-up methods such as sweeping, shoveling, or vacuuming (with an explosion-proof machine).[1][2]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1][2]
-
-
Major Spills:
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][3] This ensures that the waste is handled and disposed of in compliance with all relevant regulations.
-
Waste Identification and Segregation:
-
Containment and Labeling:
-
For solid waste, sweep or shovel the material into a clean, dry, and sealable container.[3]
-
For solutions, absorb the liquid with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a suitable, closed container for disposal.[3]
-
Ensure the container is appropriately labeled with the chemical name and any relevant hazard warnings.[3]
-
-
Storage:
-
Arrange for Disposal:
Important Note: Under RCRA (Resource Conservation and Recovery Act), it is the responsibility of the user of the product to determine, at the time of disposal, whether the product meets the criteria for hazardous waste.[4]
Safety Information Summary
| Hazard | Description |
| Health Hazards | May cause skin and eye irritation.[5] May be harmful if swallowed.[5] The toxicological properties have not been fully investigated.[5] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5] |
| First Aid (Skin) | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] |
| First Aid (Ingestion) | Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5] |
| First Aid (Inhalation) | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5] |
| Fire Hazards | Non-combustible.[5] Use an extinguishing agent most appropriate for the surrounding fire.[5] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place.[3][5] |
| Incompatibilities | Strong oxidizing agents.[3] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guide for Rutoside (Rutin)
This guide provides immediate and essential safety protocols for handling Rutoside, also commonly known as Rutin, in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Rutoside, a flavonoid glycoside found in many plants, is also referred to as quercetin-3-O-rutinoside or sophorin.[1][2][3][4] While it is a naturally occurring compound, proper handling and disposal are necessary to minimize occupational exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Rutoside, particularly in its solid or powdered form, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[5][6][7]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against dust particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves are recommended. Inspect gloves for any tears or punctures before use.[5][6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | Dust Mask or Respirator | Use appropriate respiratory protection if there is a risk of inhaling dust, especially when handling large quantities or in poorly ventilated areas.[7] |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
Handle Rutoside in a well-ventilated area.[6] The use of a fume hood or other ventilated enclosure is recommended, especially when weighing or transferring the powder, to minimize dust generation.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn and that an emergency eye wash station is accessible.[5]
-
Dispensing: When weighing or transferring Rutoside powder, do so carefully to avoid creating dust clouds.[7] Use a spatula or other appropriate tool.
-
Solution Preparation: If preparing a solution, add the solid Rutoside to the solvent slowly to prevent splashing.
-
Cleaning: After handling, thoroughly clean the work area to remove any residual contamination.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling Rutoside, even if gloves were worn.[6]
Disposal Plan
Proper disposal of Rutoside and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable Rutoside through a licensed disposal company.[6] Do not dispose of it in regular trash or down the drain.[5]
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into direct contact with Rutoside should be considered contaminated. Place these materials in a sealed and clearly labeled container for hazardous waste disposal.[6]
-
Empty Containers: Empty containers may still retain product residue and should be treated as hazardous waste. Dispose of them in the same manner as the unused product.[5]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[5] It is the responsibility of the user to determine the appropriate waste classification at the time of disposal.[5]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Rutoside in a laboratory setting.
References
- 1. Rutocide | C27H29NaO19S | CID 23720939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RUTOSIDE (rutin) | C27H30O16 | CID 6728944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rutoside | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Rutin - Wikipedia [en.wikipedia.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. biofinechemical.com [biofinechemical.com]
- 7. szabo-scandic.com [szabo-scandic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
